4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(3-chloro-5-methoxy-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFSNNYWDSJWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681607 | |
| Record name | [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-59-0 | |
| Record name | B-[3-Chloro-5-methoxy-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid. Due to the limited availability of comprehensive experimental data for this specific compound in peer-reviewed literature, this guide combines information from supplier specifications with generally accepted experimental protocols for the characterization of arylboronic acids.
Core Physical Properties
This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its physical properties.
Quantitative Data Summary
The available quantitative data for this compound is summarized in the table below. It should be noted that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄BClO₄ | Multiple Suppliers[1][2] |
| Molecular Weight | 292.5 g/mol | Multiple Suppliers[1] |
| Melting Point | 200-202 °C | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥95% | Supplier Data[1] |
| CAS Number | 1218790-59-0 | Multiple Suppliers[1][2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting range.[4]
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Methodology: Isothermal Shake-Flask Method
-
Sample Preparation: A known, excess amount of the solid compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, DMSO).[6][7][8]
-
Equilibration: The vials are agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]
-
Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.[6]
-
Quantification: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.[6] Alternatively, if the compound has a chromophore, its concentration in the saturated solution can be determined using UV-Vis spectroscopy by comparing its absorbance to a calibration curve.[6]
-
Expression of Solubility: The solubility is typically expressed in units of g/L, mg/mL, or mol/L at the specified temperature.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For arylboronic acids, ¹H and ¹³C NMR are standard. ¹¹B NMR can also be employed to probe the environment of the boron atom.[9][10][11]
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.[12] The choice of solvent is critical as boronic acids can form oligomers, leading to broad signals; deuterated methanol can sometimes provide sharper spectra.[13]
-
Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16]
FT-IR Spectroscopy Protocol (KBr Pellet Method):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[17]
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.[17][18]
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded.[18]
-
Data Analysis: The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are correlated with the vibrations of specific functional groups.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and related structures.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the form of its boronate) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for professionals working with this compound. While specific experimental data for this compound is limited, the provided general protocols offer a robust framework for its characterization.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sinfoochem.com [sinfoochem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. photometrics.net [photometrics.net]
- 17. eng.uc.edu [eng.uc.edu]
- 18. mse.washington.edu [mse.washington.edu]
An In-depth Technical Guide to (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid
CAS Number: 1218790-59-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid, a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document outlines its chemical properties, plausible synthetic and purification methodologies, and its primary application in the synthesis of complex bioactive molecules through Suzuki-Miyaura cross-coupling reactions.
Chemical Properties and Data
(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is a substituted arylboronic acid. These compounds are of significant interest in organic synthesis due to their stability, low toxicity, and versatile reactivity. The key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1218790-59-0 |
| Molecular Formula | C₁₄H₁₄BClO₄ |
| Molecular Weight | 292.52 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Purity | Typically available in ≥95% purity |
| Storage | Room temperature |
Plausible Synthesis and Purification Protocols
While a specific, detailed synthesis protocol for (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is not explicitly documented in readily accessible literature, a plausible synthetic route can be devised based on well-established methods for the preparation of substituted arylboronic acids. The most common approach involves the lithiation of a corresponding aryl halide followed by quenching with a borate ester and subsequent hydrolysis.
Proposed Synthetic Pathway
The synthesis would likely start from a suitably substituted benzene derivative, such as 1-(benzyloxy)-5-bromo-2-chloro-3-methoxybenzene.
Caption: Proposed synthesis of the target boronic acid.
Experimental Protocol: Synthesis (Representative)
Materials:
-
1-(Benzyloxy)-5-bromo-2-chloro-3-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add 1-(benzyloxy)-5-bromo-2-chloro-3-methoxybenzene and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution. Monitor the reaction for the formation of the lithiated species (typically 30-60 minutes).
-
To the cooled solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification (Representative)
Purification of boronic acids is crucial as they can form anhydride trimers (boroxines). Recrystallization is a common and effective method.
Materials:
-
Crude (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid
-
A suitable solvent system (e.g., ethyl acetate/hexanes or water)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of the hot solvent (e.g., ethyl acetate or boiling water).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Applications in Drug Discovery and Organic Synthesis
(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is designated as a "Protein Degrader Building Block," indicating its primary use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This boronic acid serves as a precursor to introduce the substituted phenyl moiety, which can be a part of the ligand for the protein of interest or a component of the linker.
The key reaction for incorporating this building block is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.
Caption: General scheme of a Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
Materials:
-
(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid
-
Aryl halide or triflate (e.g., a precursor for a PROTAC)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-dioxane and water)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine (4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid (1.1-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in PROTAC Synthesis and Potential Signaling Pathways
The (4-(Benzyloxy)-3-chloro-5-methoxyphenyl) moiety introduced by this boronic acid can play several roles in a PROTAC molecule. It could be a key pharmacophore that binds to the target protein, or it could be part of the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The specific signaling pathway impacted would depend entirely on the protein targeted for degradation by the final PROTAC molecule. For instance, if the PROTAC targets a specific kinase, it would modulate the signaling pathway regulated by that kinase.
Caption: General mechanism of action for a PROTAC.
Conclusion
(4-(Benzyloxy)-3-chloro-5-methoxyphenyl)boronic acid is a valuable and specialized building block for the synthesis of complex organic molecules, particularly in the field of targeted protein degradation. While specific experimental data for this compound is not widely published, its synthesis, purification, and application in Suzuki-Miyaura cross-coupling reactions can be reliably predicted based on established chemical principles. This guide provides researchers and drug development professionals with a solid foundation for handling and utilizing this important chemical intermediate in their synthetic endeavors.
An In-depth Technical Guide to 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a versatile reagent pivotal in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its suppliers, pricing, and key applications, with a focus on experimental protocols relevant to drug discovery and development.
This substituted phenylboronic acid derivative is particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. Its structural features, including the benzyloxy, chloro, and methoxy groups, offer medicinal chemists a scaffold with nuanced properties for designing novel therapeutic agents, including targeted protein degraders like PROTACs (Proteolysis-Targeting Chimeras).
Commercial Availability and Pricing
Sourcing high-quality this compound is the first step in its successful application. A variety of chemical suppliers offer this reagent, with purity and quantity being the primary drivers of cost. Below is a comparative table of suppliers and their offerings. Please note that pricing is subject to change and it is advisable to request a formal quote from the suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Aladdin Scientific | 1218790-59-0 | ≥95% | 1 g | $49.87 |
| CymitQuimica | 1218790-59-0 | - | - | Price on request |
| Fluorochem | 1218790-59-0 | - | 1 g, 5 g | Price on request |
| Chem-Impex | 845551-44-2 (related compound) | ≥98% (HPLC) | - | Price on request |
| AKSci | - | ≥95% | 1 g, 5 g, 25 g | $195 (1g), $524 (5g), $1373 (25g) (Price for a structurally similar compound) |
Note: The CAS number 845551-44-2 and the pricing from AKSci correspond to a structurally related, but not identical, compound and are included for general market reference.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These structures are prevalent in many biologically active compounds. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Workflow for Procurement and Application in Research
The following diagram illustrates a logical workflow for a researcher from the initial sourcing of this compound to its application in a typical synthetic chemistry experiment.
Role in PROTAC Development
The field of targeted protein degradation has seen a surge in interest, with PROTACs emerging as a powerful therapeutic modality. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex linkers or for incorporation into the target protein ligand, enabling the fine-tuning of the physicochemical properties and biological activity of the resulting PROTAC.
The logical progression for utilizing this building block in a drug discovery context is outlined below.
Spectroscopic and Experimental Data for 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data and experimental protocols for the characterization of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid (CAS No. 1218790-59-0). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available at this time.
Chemical vendor information confirms the identity of this compound with the following properties:
While direct experimental data for the target compound is unavailable, this guide provides a general overview of the expected spectroscopic characteristics and standard experimental protocols used for the analysis of similar arylboronic acid derivatives. This information can serve as a reference for researchers synthesizing or working with this compound.
Predicted Spectroscopic Data
Based on the structure of this compound, the following spectroscopic characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the phenyl ring of the benzyloxy group and the substituted phenyl ring of the boronic acid would be expected in the range of δ 6.5-8.0 ppm. The protons on the disubstituted phenyl ring of the boronic acid are expected to appear as singlets or narrow doublets due to their isolated positions.
-
Methylene Protons (-O-CH₂-Ph): A characteristic singlet for the two benzylic protons would likely be observed around δ 5.0-5.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons is expected around δ 3.8-4.2 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which is often exchangeable with D₂O, would be anticipated, typically in a wide range from δ 4.0-9.0 ppm, depending on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm) would correspond to the carbons of both phenyl rings. The carbon attached to the boron atom would likely be in the range of δ 130-140 ppm.
-
Methylene Carbon (-O-CH₂-Ph): The benzylic carbon signal is expected around δ 70-75 ppm.
-
Methoxy Carbon (-OCH₃): The methoxy carbon should appear around δ 55-60 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad and strong absorption band corresponding to the hydroxyl groups of the boronic acid would be expected in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.
-
C-O Stretch: Strong absorptions corresponding to the aryl-ether and alkyl-ether C-O stretching are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
-
B-O Stretch: A strong band associated with the B-O stretching vibration is typically found in the 1300-1400 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region may be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
-
Molecular Ion Peak [M]⁺: In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 292.5. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
-
Isotope Pattern: The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the benzyloxy group, methoxy group, water from the boronic acid, and potentially the entire boronic acid moiety.
Standard Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for arylboronic acids.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as the chemical shifts, particularly of the acidic protons, can be solvent-dependent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are used for accurate mass measurements.
-
Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is often introduced via a direct insertion probe. Acquire the mass spectrum over an appropriate m/z range.
Experimental Workflow Visualization
The logical flow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Solubility Profile of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a substituted arylboronic acid of interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly Suzuki-Miyaura coupling, makes it a valuable intermediate for the synthesis of complex organic molecules, including biologically active compounds.[1] The solubility of this reagent in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies. Understanding its solubility profile is therefore essential for optimizing its use in research and development.
Arylboronic acids, as a class of compounds, exhibit a range of solubilities in organic solvents, largely governed by the nature of the substituents on the aromatic ring. The presence of both polar (boronic acid, methoxy) and nonpolar (benzyloxy, chloro) groups in this compound suggests a nuanced solubility behavior.
Predicted Solubility Profile
Based on the general principles of "like dissolves like" and the known solubility of other arylboronic acids, a qualitative solubility profile for this compound can be predicted.[2] The large nonpolar benzyloxy group and the chloro substituent will likely contribute to solubility in nonpolar and moderately polar solvents, while the polar boronic acid and methoxy groups may enhance solubility in more polar organic solvents.
It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can influence their solubility.[3] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can complicate solubility measurements.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can interact favorably with the polar boronic acid and methoxy groups. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderate | The ether functionality can hydrogen bond with the boronic acid hydroxyl groups. Phenylboronic acid generally shows high solubility in ethers.[4][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are less polar and may interact more favorably with the nonpolar regions of the molecule. |
| Aromatic | Toluene, Xylene | Low | The nonpolar nature of these solvents may not sufficiently solvate the polar boronic acid group. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the boronic acid moiety. |
| Nonpolar | Hexanes, Heptane | Very Low | The significant polarity of the boronic acid group is unlikely to be overcome by these nonpolar solvents. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid solvent.[6][7]
Gravimetric Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps or other suitable sealed containers
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that solid material remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately pass the collected supernatant through a syringe filter (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered solution.
-
Carefully evaporate the solvent from the dish or vial. This can be done at ambient temperature under a fume hood, or more rapidly in a drying oven at a temperature below the decomposition point of the solute. A vacuum oven can also be used to expedite drying at a lower temperature.
-
Once the solvent is fully evaporated, place the dish or vial in a drying oven (e.g., 50-60 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.
-
Cool the dish or vial to room temperature in a desiccator before weighing it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight of the dish/vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
Solubility (mg/mL) = (Mass of dissolved solid in mg / Volume of filtered solution in mL)
-
Experimental Workflow and Logic
The determination of solubility follows a logical progression from qualitative assessment to quantitative measurement. The following diagram illustrates a typical workflow for characterizing the solubility of a compound like this compound.
Caption: Experimental workflow for determining the solubility of a target compound.
Applications in Drug Development
A thorough understanding of the solubility of this compound is crucial for its effective application in drug discovery and development.[8]
-
Reaction Chemistry: Solubility in reaction solvents is paramount for achieving optimal reaction kinetics and yields in processes like Suzuki-Miyaura coupling.
-
Purification: Knowledge of solubility differences in various solvents is key to developing effective crystallization and chromatographic purification methods.
-
Formulation: For any downstream applications of synthesized compounds in biological assays, understanding their solubility in relevant media (including co-solvents like DMSO) is essential for preparing stock solutions and ensuring accurate dosing.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for researchers to understand and determine this critical physicochemical property. By leveraging the predicted solubility profile and the detailed experimental protocol provided, scientists can generate the necessary data to effectively utilize this important building block in their research and development endeavors. The systematic approach outlined here will facilitate more efficient process development and contribute to the successful application of this compound in the synthesis of novel molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.ws [chem.ws]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pharmacyjournal.info [pharmacyjournal.info]
Technical Guide: Stability and Storage of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. As with many boronic acids, its stability is a critical factor for ensuring the reproducibility of synthetic procedures and the purity of the resulting products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on established principles of arylboronic acid chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄BClO₄ |
| Molecular Weight | 292.52 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1218790-59-0 |
Stability Profile
Arylboronic acids are susceptible to several degradation pathways, primarily protodeboronation (hydrolysis) and oxidation. The rate of these degradation processes is influenced by various environmental factors.
General Degradation Pathways
The primary degradation pathways for arylboronic acids are illustrated in the signaling pathway diagram below.
Caption: Major degradation pathways of this compound.
Factors Influencing Stability
The stability of this compound is influenced by several factors, as summarized in Table 2. The presence of an electron-donating benzyloxy group and a methoxy group, along with an electron-withdrawing chloro group on the phenyl ring, can modulate the susceptibility of the C-B bond to cleavage.
Table 2: Factors Affecting the Stability of Arylboronic Acids
| Factor | Effect on Stability | Recommendations for this compound |
| Moisture/Water | Promotes protodeboronation (hydrolysis), leading to the cleavage of the C-B bond to form the corresponding arene and boric acid. This process can be catalyzed by acids or bases. | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended for long-term storage. |
| Oxygen/Air | Can lead to oxidation of the boronic acid to the corresponding phenol. This process can be accelerated by light and heat. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |
| Light | Can promote oxidative degradation. | Store in a light-resistant container or in a dark place. |
| Temperature | Elevated temperatures can accelerate both protodeboronation and oxidation. | While some suppliers suggest room temperature storage, for long-term stability, it is advisable to store in a cool place (<15°C).[1] Avoid exposure to high temperatures. |
| pH | Protodeboronation is slowest around pH 7. The rate increases in both acidic and basic conditions. | For in-solution stability, maintain a neutral pH if possible. |
Recommended Storage Conditions
Based on the known stability profile of arylboronic acids, the following storage conditions are recommended for this compound to ensure its integrity over time.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool (<15°C) and dry place.[1] Some suppliers indicate room temperature is acceptable for short-term storage.[2] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Tightly sealed, light-resistant container. |
| Handling | Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and degradation pathways.
General Workflow for Forced Degradation Studies
The following diagram outlines a general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies of the target compound.
Detailed Methodologies
The following are example protocols for stress testing. The concentration of the boronic acid and the stress conditions may need to be optimized.
5.2.1. Materials and Reagents
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Formic acid (for mobile phase)
5.2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
5.2.3. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
5.2.4. Forced Degradation Procedures
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours. Also, expose a solution of the compound to the same conditions. Withdraw samples at appropriate time intervals for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
5.2.5. Analytical Method A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated to separate the parent compound from its degradation products.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.
-
Injection Volume: 10 µL
-
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. By understanding its degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important synthetic building block. The provided experimental protocols offer a framework for conducting stability assessments tailored to specific laboratory conditions and applications.
References
The Indispensable Role of Boronic Acids in Modern Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boronic acids and their derivatives have emerged as foundational building blocks in contemporary organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, leverages the unique properties of boronic acids to construct carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This technical guide provides an in-depth exploration of the core principles governing the application of boronic acids in these reactions, with a focus on the Suzuki-Miyaura coupling. It offers a comprehensive overview of the reaction mechanism, quantitative data on the influence of various reaction parameters, and detailed experimental protocols relevant to drug discovery and development.
Introduction: The Rise of Boronic Acids in Synthesis
The formation of carbon-carbon (C-C) bonds is a central endeavor in organic chemistry, underpinning the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[2] Among the myriad of methods developed, the Suzuki-Miyaura cross-coupling reaction has become a cornerstone, celebrated for its mild reaction conditions, broad substrate scope, and the use of boronic acids as key coupling partners.[1]
Boronic acids offer several distinct advantages that contribute to their widespread use:
-
Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, boronic acids and their byproducts exhibit significantly lower toxicity, a crucial consideration in pharmaceutical and industrial applications.[3]
-
Stability: Many boronic acids are stable to air and moisture, allowing for easier handling and storage compared to more sensitive organometallic compounds.[4] Boronate esters, such as pinacol esters, offer even greater stability.[5][6]
-
Commercial Availability: A vast and diverse library of boronic acids is commercially available, providing ready access to a wide range of building blocks for synthetic campaigns.[7]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its tolerance of a wide array of functional groups on both the organoboron and halide coupling partners, minimizing the need for protecting group strategies.[1]
This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present quantitative data to inform reaction optimization, and provide detailed experimental procedures to facilitate its practical application.
The Core Mechanism: A Palladium-Catalyzed Cycle
The generally accepted mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. The rate of this step is often influenced by the nature of the halide, with the reactivity order typically being I > Br > Cl.[3]
Transmetalation
The transmetalation step is the crucial stage where the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] This "ate" complex then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex.[8] The choice of base is critical and can significantly impact the reaction rate and yield.[9]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired C-C bond of the product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay of various reaction parameters. The following tables summarize quantitative data to guide the selection of catalysts, ligands, bases, and boron reagents.
Table 1: Comparative Yields with Various Catalysts and Ligands
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 98 |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 92 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 90 |
| 2-Bromothiophene | 3-Furanboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | n-Butanol | 100 | 94 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
Table 2: Effect of Different Bases on Reaction Yield
| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Solvent | Base | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | Na₂CO₃ | 100 | 85 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | K₂CO₃ | 100 | 92 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | K₃PO₄ | 100 | 96 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | Cs₂CO₃ | 100 | 94 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | Et₃N | 100 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]
Table 3: Comparison of Boronic Acids and Boronate Esters
| Boron Reagent | Feature | Description |
| Arylboronic Acid | Reactivity | Generally more reactive, leading to faster reaction times.[5] |
| Stability | Less stable, susceptible to protodeboronation and oxidation.[5] | |
| Handling | Can be more challenging to handle and purify. | |
| Arylboronic Acid Pinacol Ester | Reactivity | Generally less reactive, may require longer reaction times or higher temperatures.[4] |
| Stability | Significantly more stable, often crystalline and easy to handle.[5][6] | |
| Handling | Easier to purify via chromatography and has a longer shelf-life.[5] |
Experimental Protocols
This section provides detailed methodologies for representative Suzuki-Miyaura coupling reactions.
General Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to establishing and maintaining inert conditions to prevent catalyst deactivation.
Protocol 1: Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add degassed toluene and degassed water to the flask via syringe.[10]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[10]
Protocol 2: Coupling of an Aryl Chloride with a Heteroarylboronic Acid
This protocol is adapted for the coupling of often challenging aryl chloride substrates with heteroarylboronic acids.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Heteroarylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the aryl chloride, heteroarylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the tube with a Teflon screw cap.
-
Remove the Schlenk tube from the glovebox and add degassed 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, adjusting the extraction solvent and chromatography eluent as needed based on the product's polarity.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction, powered by the versatility of boronic acids, remains an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][11] Its reliability, functional group tolerance, and the favorable environmental profile of its reagents have solidified its position in the synthetic chemist's toolbox. A thorough understanding of the reaction mechanism and the influence of various parameters is paramount for successful application and optimization.
Future developments in this field are likely to focus on expanding the substrate scope to include even more challenging coupling partners, developing more active and robust catalyst systems that operate under milder conditions, and further improving the sustainability of the process. The continued exploration of novel boronic acid derivatives and their applications will undoubtedly lead to new and innovative synthetic strategies for the creation of valuable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
Applications of Substituted Phenylboronic Acids in Medicinal Chemistry: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids (PBAs) have emerged as a uniquely versatile class of molecules in medicinal chemistry, transitioning from foundational reagents in organic synthesis to sophisticated pharmacophores and targeting moieties in their own right. Their utility is rooted in the distinct chemical properties of the boronic acid group, -B(OH)₂. This moiety is a mild Lewis acid and, most notably, can form reversible covalent bonds with 1,2- and 1,3-diols, a reaction that is fundamental to many of its biological applications.[1][2] This interaction allows PBAs to function as enzyme inhibitors, components of targeted drug delivery systems, and biosensors. Furthermore, their indispensable role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions solidifies their importance as a cornerstone in the synthesis of complex pharmaceutical agents.[3][4] This guide provides an in-depth exploration of these core applications, complete with quantitative data, experimental protocols, and process visualizations to support researchers in the field.
Chapter 1: Phenylboronic Acids in Drug Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between a boronic acid and an organohalide.[5] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids have made it a staple in pharmaceutical synthesis for creating complex biaryl structures found in many drugs.[6][7]
Experimental Protocol 1: Typical Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a bromobenzoyl chloride with a phenylboronic acid, adapted from methodologies found in the literature.[8][9]
-
Reaction Setup: To a 10 mL flask equipped with a magnetic stirrer, add the aryl halide (e.g., 4-bromobenzoyl chloride, 0.5 mmol), the substituted phenylboronic acid (0.52 mmol, 1.04 eq), a base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%).
-
Solvent Addition: Add an appropriate solvent, such as toluene (1.0 mL).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4 hours, monitoring progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by washing with a 1.5 M sodium hydroxide solution (2 x 5 mL).
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Chapter 2: Phenylboronic Acids as Enzyme Inhibitors
The electrophilic nature of the boron atom allows PBAs to act as potent, reversible inhibitors of serine proteases and hydrolases, most notably β-lactamases and the proteasome. They function as transition-state analogs, where the boronic acid is attacked by a catalytic serine residue to form a stable, tetrahedral boronate adduct, effectively blocking the enzyme's active site.[10][11][12]
Quantitative Data: Phenylboronic Acid-Based Enzyme Inhibitors
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ).[13][14] Lower values indicate higher potency.
| Compound/Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Benzo[b]thiophene-2-boronic acid | E. coli AmpC β-lactamase | 27 nM | - | [15] |
| Dipeptide boronic acid (Compound 15) | 20S Proteasome | - | 4.60 nM | [11] |
| Triazole Inhibitor (Compound 10a) | AmpC β-lactamase | 140 nM | - | [12] |
| Triazole Inhibitor (Compound 5) | KPC-2 β-lactamase | 730 nM | - | [12] |
| CR192 BATSI | ADC-7 β-lactamase | <1 nM | - | [16] |
| Bortezomib | 20S Proteasome | - | 7.05 nM | [11] |
Table 1: Potency of selected substituted phenylboronic acid derivatives against key enzyme targets.
Experimental Protocol 2: β-Lactamase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a β-lactamase using a chromogenic substrate.[16][17]
-
Reagent Preparation: Prepare stock solutions of the β-lactamase enzyme, the test inhibitor compound (in DMSO), and a chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Assay Setup: In a 96-well microplate, add the buffer, varying concentrations of the inhibitor, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.
-
Data Acquisition: Immediately measure the rate of hydrolysis of nitrocefin by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[13][18]
Chapter 3: Phenylboronic Acids in Targeted Drug Delivery
A significant advancement in cancer therapy is the use of PBAs as targeting ligands. Many cancer cells overexpress sialic acid (SA) residues on their surfaces.[19][20] PBAs can selectively bind to the diol groups within SA, allowing PBA-functionalized nanoparticles, micelles, or polymers to target cancer cells specifically.[21][22] This interaction is often pH-dependent; the bond is stable at the physiological pH of blood (7.4) but can be destabilized in the more acidic environment of tumor tissues or endosomes (pH ~5.0-6.8), triggering the release of an encapsulated drug.[21][22]
Quantitative Data: PBA-Based Drug Delivery Systems
The efficacy of these systems is often evaluated by their ability to kill cancer cells, measured by IC₅₀ values.
| Delivery System | Encapsulated Drug | Target Cells | IC₅₀ (24h) | Reference(s) |
| pDex-PBA-VB2/DOX Micelles | Doxorubicin (DOX) | B16F10 (Melanoma) | 31.4 µg/mL | [23] |
| Dex-PBA-VB2/DOX Micelles | Doxorubicin (DOX) | B16F10 (Melanoma) | 98.3 µg/mL | [23] |
| Free DOX | Doxorubicin (DOX) | B16F10 (Melanoma) | 1.32 µg/mL | [23] |
| PBA-SN-38 Conjugate | SN-38 | Hepatocellular Carcinoma | - (3- to 7-fold increase in uptake vs. Irinotecan) | [19] |
Table 2: Efficacy of selected PBA-based drug delivery systems.
Experimental Protocol 3: Synthesis of PBA-Functionalized Protein Conjugates
This protocol describes the synthesis of a bovine serum albumin (BSA)-PBA conjugate, which can serve as a model for creating lectin mimetics or drug carriers.[24][25]
-
Dissolution: Dissolve BSA (100 mg) and 3-aminophenylboronic acid (30 mg) in 5 mL of 0.05 M 2-(N-morpholino)ethane sulfonic acid (MES) buffer (pH 6.0).
-
Activation: Add N-(3-(dimethylamino)propyl)-N-ethylcarbodiimide hydrochloride (EDC; 15 mg) to the mixture under constant stirring. This activates the carboxylic acid groups on BSA (aspartic and glutamic acids) for amidation.
-
Reaction: Allow the reaction to proceed overnight at room temperature.
-
Purification: Purify the reaction mixture using a Sephadex G-25 size-exclusion chromatography column with deionized water as the eluent to remove unreacted reagents.
-
Lyophilization: Lyophilize the collected fractions containing the BSA-PBA conjugate to obtain a dry powder.
-
Characterization: Confirm the conjugation using SDS-PAGE and MALDI-TOF mass spectrometry.
Chapter 4: Phenylboronic Acids as Biosensors
The reversible binding of PBAs to diols is the basis for their use in biosensors, particularly for glucose monitoring.[26][27] When a PBA-linked reporter molecule (e.g., a fluorophore) binds to glucose, a detectable change in its signal (e.g., fluorescence intensity or wavelength) occurs. This principle is also applied to detect cell surface carbohydrates for diagnostic purposes.[28][29]
Experimental Protocol 4: Alizarin Red S (ARS) Displacement Assay
This assay is commonly used to quantify the carbohydrate-binding capabilities of PBA conjugates.[24][25]
-
Binding ARS: Incubate the PBA-conjugate (e.g., BSA-PBA immobilized on silica beads) with a solution of Alizarin Red S (ARS) in a buffer (e.g., PBS, pH 7.4). ARS binds to the boronic acid, causing a color change from red to yellow and a UV absorption shift from 520 nm to 460 nm.
-
Removal of Excess Dye: Centrifuge the mixture and wash with buffer to remove any unbound ARS.
-
Displacement: Resuspend the ARS-bound conjugate in buffer. Add a solution of the carbohydrate to be tested (e.g., 0.1 M fructose).
-
Incubation: Allow the mixture to incubate for 30 minutes at room temperature. The carbohydrate, if it has a higher affinity for the PBA, will displace the ARS.
-
Measurement: The release of ARS is observed by a color change back to red and a shift in the absorption maximum back to 520 nm. Quantify the amount of released ARS using a spectrophotometer to determine the binding affinity of the carbohydrate.
Conclusion
Substituted phenylboronic acids represent a powerful and adaptable platform in medicinal chemistry. Their foundational role in synthesis via the Suzuki-Miyaura coupling enables the construction of novel and complex drug candidates. Beyond synthesis, their unique ability to reversibly bind diols has been ingeniously exploited to design highly specific enzyme inhibitors, targeted drug delivery systems for cancer therapy, and sensitive diagnostic tools. The continued exploration of new PBA derivatives and their integration into increasingly sophisticated nanomaterials promises to further expand their impact on modern medicine, offering new strategies to combat disease with greater precision and efficacy.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. nbinno.com [nbinno.com]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BiochemSphere [biochemicalsci.com]
- 19. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 26. dovepress.com [dovepress.com]
- 27. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki-M-iyaura Coupling of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of a sterically hindered and electronically rich boronic acid, 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid, with various aryl halides. The presence of ortho-substituents and the electron-donating nature of the benzyloxy and methoxy groups on the boronic acid present unique challenges that necessitate careful optimization of the catalytic system. These notes are intended to serve as a comprehensive guide for researchers aiming to synthesize complex biaryl structures utilizing this specific building block.
Challenges and Considerations
The successful Suzuki-Miyaura coupling of this compound is contingent on overcoming several key challenges:
-
Steric Hindrance: The presence of substituents ortho to the boronic acid moiety can significantly impede the transmetalation step in the catalytic cycle. This steric bulk necessitates the use of palladium catalysts equipped with bulky ligands that can facilitate the approach of the coupling partners.[4][5]
-
Electronic Effects: The electron-rich nature of the boronic acid can influence the rate of transmetalation. Careful selection of the palladium precursor, ligand, and base is crucial to achieve efficient coupling.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. Couplings involving less reactive aryl chlorides often require more active catalyst systems, higher temperatures, and longer reaction times.[6][7]
Recommended Catalytic Systems
Based on extensive literature precedents for sterically hindered and electron-rich substrates, the following palladium catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound.
Table 1: Recommended Palladium Catalyst Systems and Reaction Components
| Catalyst Component | Recommended Reagents | Rationale for Selection | Typical Loading (mol%) |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Commonly used, commercially available, and effective in generating the active Pd(0) species.[7][8][9] | 1 - 5 |
| Ligand | Bulky Monophosphine Ligands: SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃N-Heterocyclic Carbenes (NHCs): IPr, SIMes | Bulky and electron-rich ligands are essential for coupling sterically hindered substrates. They promote oxidative addition and facilitate reductive elimination.[3][4][5] | 1.1 - 2.2 x Pd loading |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation without causing unwanted side reactions.[3][7] | 2 - 3 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Aprotic solvents are generally preferred. The addition of water can sometimes be beneficial.[7][8] | N/A |
Experimental Protocols
The following are generalized experimental protocols that can be adapted and optimized for the specific aryl halide being coupled with this compound.
Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., SPhos)
This protocol is a robust starting point for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Toluene/H₂O (5:1 mixture, degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Less Reactive Aryl Chlorides using an N-Heterocyclic Carbene (NHC) Ligand
This protocol is recommended for more challenging couplings involving aryl chlorides.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
IPr-HCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium) (6 mol%)
-
t-BuOK (3.0 equiv.)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
In a glovebox, add the aryl chloride, this compound, Pd₂(dba)₃, IPr-HCl, and t-BuOK to a dry reaction vessel.
-
Add degassed, anhydrous 1,4-dioxane.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura couplings of sterically hindered and electronically diverse arylboronic acids with various aryl halides, providing an expected range for the coupling of this compound.
Table 2: Representative Yields for Suzuki-Miyaura Couplings of Substituted Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ / IPr-HCl / t-BuOK | Dioxane | 110 | 8 | 80-90 |
| 2-Bromoanisole | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |
| 4-Chloroacetophenone | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / XPhos / Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Ligand Selection for Sterically Hindered Suzuki-Miyaura Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when coupling sterically hindered substrates, such as di-, tri-, or even tetra-ortho-substituted biaryls, the reaction efficiency can decrease dramatically.[2][3][4] The primary challenge lies in overcoming the steric repulsion that impedes key steps of the catalytic cycle, namely the oxidative addition and reductive elimination.[1][5][6] Judicious selection of the ancillary ligand on the palladium catalyst is the most critical factor for achieving high yields in these demanding transformations.[7] This document provides a guide to ligand selection, presents comparative data, and offers detailed experimental protocols for performing sterically hindered Suzuki-Miyaura coupling reactions.
The Role of Ligands in Overcoming Steric Hindrance
For a successful coupling of hindered substrates, the ligand must promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species.[7] This facilitates the oxidative addition of the hindered aryl halide. Furthermore, the ligand's properties influence the rates of transmetalation and reductive elimination. The most effective ligands for this purpose are typically bulky and electron-rich.[7][8]
-
Bulky Phosphine Ligands (e.g., Buchwald Ligands): These ligands, characterized by large, sterically demanding alkyl and biaryl scaffolds, are highly effective.[9] The steric bulk promotes the formation of monoligated Pd(0)L species, which are highly active, and accelerates the final reductive elimination step.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and possess significant steric bulk, making them excellent ligands for challenging couplings.[8][10][11][12] The concept of "flexible steric bulk" has been introduced for some NHC ligands, suggesting their ability to adopt multiple conformations to facilitate different steps of the catalytic cycle.[10][11]
-
Specialized Ligands: For extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME, AntPhos, and various diaminochlorophosphines have been developed.[2][3][13][14]
It is important to note that while bulky ligands are beneficial, they can also paradoxically promote side reactions like protodeboronation, which consumes the boronic acid starting material.[15][16] Therefore, careful optimization of reaction conditions is crucial.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, both the oxidative addition of the bulky aryl halide and the final reductive elimination to form the sterically crowded biaryl product are often rate-limiting.
Caption: Suzuki-Miyaura catalytic cycle highlighting rate-limiting steps.
Comparative Data for Ligand Selection
The choice of ligand is highly dependent on the specific substrates being coupled. The following tables summarize performance data for various ligands in sterically demanding Suzuki-Miyaura reactions.
Table 1: Comparison of Ligands for Coupling of a Di-ortho-substituted Aryl Bromide
Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid.[14]
| Entry | Ligand | Conversion (%) | Product Yield (%) | Reduction Side Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 63 | 37 |
| 3 | S-Phos | 100 | 3 | 97 |
| 4 | X-Phos | 46 | 0 | 46 |
| 5 | RuPhos | 52 | 0 | 52 |
| 6 | PCy₃ | 100 | 0 | 97 |
| 7 | PPh₃ | 83 | 0 | 83 |
| 8 | DPPF | 54 | 0 | 54 |
Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄, toluene at 110°C for 24h, or xylene at 140°C for 12h for entry 2.[14]
Table 2: Ligand Performance in the Synthesis of Tetra-ortho-substituted Biaryls
Reaction: Coupling of various aryl halides with arylboronic acids to form sterically congested biaryls.
| Ligand Type | Ligand Example | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| NHC | Acenaphthoimidazolylidene | 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | t-BuOK | Dioxane | >99 | [11] |
| Buchwald | S-Phos | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 95 | |
| Diaminochlorophosphine | Ligand 5c | 2-Chloro-m-xylene | 2,6-Dimethylphenylboronic acid | CsF | 1,4-Dioxane | 88 | [2] |
| Diene-Phosphine | BI-DIME | 2-Bromo-1,3-diisopropylbenzene | 2-Isopropylphenylboronic acid | K₃PO₄ | Toluene | 92 | [3][13] |
| Arsa-Buchwald | Cyclopentyl-substituted | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene | 96 | [9] |
| Flexible Phosphine | Trineopentylphosphine (TNpP) | 2-Bromo-1,3-diisopropylbenzene | 2,6-Diisopropylphenylboronic acid | K₃PO₄ | Toluene | 85 | [17] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This procedure is a generalized method based on common literature practices and should be optimized for specific substrates.[18][19]
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.05 - 2 mol %)
-
Ligand (0.1 - 4 mol %)
-
Base (e.g., K₃PO₄, Cs₂CO₃, CsF, t-BuOK) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, palladium precatalyst, and ligand under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling a stream of argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization Guide
Low yields are a common issue when dealing with sterically hindered substrates.[7][18] The following guide provides a systematic approach to optimization.
Caption: Logical workflow for troubleshooting hindered Suzuki couplings.
Key Optimization Parameters:
-
Catalyst and Ligand: This is the most critical variable.[7] For di-ortho-substituted substrates, start with Buchwald ligands like SPhos or XPhos.[7] For tri- or tetra-ortho-substituted systems, more specialized NHC or phosphine ligands (e.g., AntPhos, BI-DIME) are often required.[3][11][13]
-
Base Selection: The base activates the boronic acid for transmetalation.[7] Moderately strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[7] For particularly difficult couplings, stronger bases like potassium tert-butoxide (t-BuOK) or fluoride sources like CsF may be necessary.[2][11]
-
Solvent Choice: Aprotic polar solvents such as toluene, 1,4-dioxane, and THF are commonly used. The choice of solvent can influence catalyst solubility and reaction rates.
-
Temperature: Higher reaction temperatures are often required to overcome the activation energy barriers associated with hindered substrates.[14] Using higher-boiling solvents like xylenes may be beneficial.
By systematically evaluating these parameters, researchers can develop robust and high-yielding protocols for even the most challenging sterically hindered Suzuki-Miyaura coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
The Critical Role of Base and Solvent in Suzuki-Miyaura Cross-Coupling Reactions of Substituted Arylboronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of base and solvent are critical parameters that significantly influence reaction yield, rate, and selectivity, particularly when working with electronically and sterically diverse substituted arylboronic acids. This document provides a comprehensive overview of these effects, supported by quantitative data and detailed experimental protocols to guide reaction optimization.
The Role of the Base and Solvent in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The base and solvent play crucial roles in multiple steps of this cycle, primarily in the activation of the organoboron species for the critical transmetalation step.
There are two generally accepted pathways for the role of the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.[1]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[1]
The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[1]
The solvent influences the reaction by affecting the solubility of reagents, the stability of the catalyst, and the rate of the individual steps in the catalytic cycle. The use of polar solvents can stabilize charged intermediates, while biphasic conditions (e.g., an organic solvent with an aqueous base solution) can facilitate the reaction by bringing the organic-soluble aryl halide and the water-soluble base into proximity.
Data Presentation: Quantitative Effects of Base and Solvent
The following tables summarize the quantitative effects of different bases and solvents on the yield of Suzuki-Miyaura reactions with various substituted arylboronic acids.
Base Effects on Suzuki-Miyaura Coupling Yields
The choice of base can dramatically impact the reaction outcome. Inorganic bases are generally more effective than organic bases. The strength and nature of the cation of the inorganic base also play a significant role.
| Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene | 70-80 | 70 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 70-80 | 80 | [2] |
| 4-Bromonitrobenzene | Phenylboronic acid | K₂CO₃ | Isopropanol/Water (1:1) | 80 | 95 | |
| 4-Bromonitrobenzene | Phenylboronic acid | Na₂CO₃ | Isopropanol/Water (1:1) | 80 | 98 | |
| 4-Bromonitrobenzene | Phenylboronic acid | K₃PO₄ | Isopropanol/Water (1:1) | 80 | 92 | |
| 4-Bromonitrobenzene | Phenylboronic acid | NaOH | Isopropanol/Water (1:1) | 80 | 85 | |
| 4-Bromonitrobenzene | Phenylboronic acid | Et₃N | Isopropanol/Water (1:1) | 80 | 45 | |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O (1:1) | 80 | 94 | |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 98 | [2] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Cs₂CO₃ | DMF/H₂O (1:1) | 80 | 90 | |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | NaOH | DMF/H₂O (1:1) | 80 | 65 | [2] |
Solvent Effects on Suzuki-Miyaura Coupling Yields
The solvent system is a critical parameter that must be optimized for each specific Suzuki-Miyaura coupling. A variety of organic solvents, often in combination with water, have been successfully employed.
| Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Toluene | 70-80 | 40 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Acetonitrile | 70-80 | 36 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [2] |
| Bromobenzene | Phenylboronic acid | NaOH | Tetrahydrofuran (THF) | Reflux | 10.4 | |
| Bromobenzene | Phenylboronic acid | NaOH | Dimethylformamide (DMF) | Reflux | 30.9 | |
| Bromobenzene | Phenylboronic acid | NaOH | Methanol | Reflux | 78.9 | |
| Bromobenzene | Phenylboronic acid | NaOH | Ethanol | Reflux | 73.4 | |
| Bromobenzene | Phenylboronic acid | NaOH | Methanol/Water (3:2) | Reflux | 96.3 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using different base and solvent systems.
Protocol 1: General Procedure using an Inorganic Base in a Biphasic System
This protocol is adapted for the coupling of an aryl bromide with a substituted arylboronic acid using potassium carbonate as the base in a toluene/water solvent system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (2.5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, substituted arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and deionized water to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90°C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis, particularly for less reactive aryl chlorides.
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Substituted arylboronic acid (0.75 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Deionized water (1 mL)
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl chloride, substituted arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add 1,4-dioxane and deionized water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150°C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Reaction
The following diagrams, generated using Graphviz, illustrate the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and drug discovery, as these structural motifs are present in a wide array of biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl partners. This protocol details the use of 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid as a key building block in the palladium-catalyzed synthesis of complex biaryl compounds. The unique substitution pattern of this boronic acid, featuring a benzyloxy protecting group, a chloro substituent, and a methoxy group, allows for the introduction of a highly functionalized phenyl ring, which can be a crucial component in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[1][][3] The biaryl structures synthesized from this boronic acid can serve as versatile linkers or core components in the architecture of such advanced therapeutic agents.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl bromides, iodides, or chlorides) in the presence of a base.[4][5] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[4][6]
Experimental Protocols
Materials and Reagents
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)[11]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Stir the mixture and degas by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl compound.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, based on typical outcomes for similar reactions.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | 4-Chloroacetophenone | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 70-80 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 10 | 90-98 |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Role of biaryl-containing PROTACs in the Ubiquitin-Proteasome pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. calpaclab.com [calpaclab.com]
- 8. appchemical.com [appchemical.com]
- 9. sinfoochem.com [sinfoochem.com]
- 10. This compound [cymitquimica.com]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid in the Synthesis of Combretastatin A-4 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This application note details its use in the synthesis of analogs of the natural product Combretastatin A-4 (CA-4), a potent anti-cancer agent. CA-4 and its derivatives are known to exhibit strong cytotoxic and anti-vascular properties by inhibiting tubulin polymerization.[2][3][4][5] The modification of the B-ring of the CA-4 scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents with improved pharmacological profiles.
Application in Natural Product Synthesis: Combretastatin A-4 Analogs
The primary application of this compound in natural product synthesis is the construction of the substituted B-ring of Combretastatin A-4 analogs. The Suzuki-Miyaura coupling reaction provides an efficient method for the formation of the characteristic stilbene (or cis-stilbene) bridge connecting the A- and B-rings of the combretastatin scaffold.
A general synthetic approach involves the coupling of a vinyl halide, representing the A-ring and the vinyl bridge, with the this compound. This strategy allows for the late-stage introduction of the modified B-ring, facilitating the synthesis of a diverse library of analogs for biological evaluation.
Data Presentation: Biological Activity of B-Ring Modified Combretastatin A-4 Analogs
The following table summarizes the in vitro cytotoxic activity of various B-ring modified Combretastatin A-4 analogs against different cancer cell lines. This data highlights the importance of the substitution pattern on the B-ring for anticancer potency.
| Compound | B-Ring Substitution | Cell Line | IC50 (nM) | Reference |
| Combretastatin A-4 | 3-hydroxy-4-methoxyphenyl | HCT-116 | 20 | [6] |
| Analog 1 | 3,4,5-trimethoxyphenyl | HeLa | Comparable to CA-4 | [7] |
| Analog 2 | 4-aminophenyl | AGS | >10,000 | [6] |
| Analog 3 | 4-fluorophenyl | Jurkat | Potent activity | [7] |
| Analog 4 | 2,4-difluorophenyl | HeLa | Potent activity | [7] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a Combretastatin A-4 analog using a Suzuki-Miyaura coupling reaction with a boronic acid similar in structure to this compound.
Synthesis of a (Z)-stilbene Analog via Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of Combretastatin A-4 analogs.
Materials:
-
(Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene (A-ring vinyl bromide)
-
This compound (B-ring boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add (Z)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene (1.0 eq), this compound (1.2 eq), and a magnetic stir bar.
-
Solvent and Base Addition: Add a 4:1 mixture of toluene and ethanol to the flask. Subsequently, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (Z)-stilbene analog.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Caption: Synthetic workflow for a Combretastatin A-4 analog.
Caption: Mechanism of action of Combretastatin A-4 analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel B-ring modified combretastatin analogues: syntheses and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of 3,5-disubstituted boron-containing 1,2,4-oxadiazoles as potential combretastatin A-4 (CA-4) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds to produce biaryl compounds. These structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[2][3][4]
This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid with various aryl halides. This specific boronic acid is a valuable building block for creating complex, polysubstituted biaryl scaffolds that are of interest in medicinal chemistry due to their potential antioxidant and other biological activities.[5][6][7][8] The protocols provided herein are designed to be a starting point for researchers, offering guidance on reaction optimization and execution.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[2]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.[3]
-
Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.
Experimental Protocols
The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling of this compound with a variety of aryl halides (bromides and chlorides).
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1, degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.015 mmol), and K₂CO₃ (1.0 mmol).
-
Add 5 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Aryl Chlorides
Aryl chlorides are often less reactive than their bromide or iodide counterparts. This protocol utilizes a more active catalyst system to facilitate the coupling.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)
-
Solvent: Toluene/Acetone/Water (4:4:1, degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl chloride (e.g., 0.4 mmol), this compound (0.6 mmol), Pd(dppf)Cl₂ (0.02 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add 4.5 mL of the degassed toluene/acetone/water (4:4:1) solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize expected outcomes for the microwave-assisted Suzuki coupling of this compound with various aryl halides based on the protocols described above. The data is representative and may vary depending on the specific substrate and reaction scale.
Table 1: Coupling with Various Aryl Bromides (Protocol 1)
| Entry | Aryl Bromide | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 2-(Benzyloxy)-1-chloro-4'-methoxy-3-methoxy-1,1'-biphenyl | 20 | 120 | 85 |
| 2 | 4-Bromotoluene | 2-(Benzyloxy)-1-chloro-3-methoxy-4'-methyl-1,1'-biphenyl | 20 | 120 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 2-(Benzyloxy)-1-chloro-3-methoxy-4'-nitro-1,1'-biphenyl | 20 | 120 | 75 |
| 4 | 3-Bromopyridine | 3-(2'-(Benzyloxy)-1'-chloro-3'-methoxy-[1,1'-biphenyl]-5-yl)pyridine | 25 | 130 | 72 |
Table 2: Coupling with Various Aryl Chlorides (Protocol 2)
| Entry | Aryl Chloride | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | 2-(Benzyloxy)-1-chloro-4'-methoxy-3-methoxy-1,1'-biphenyl | 30 | 150 | 78 |
| 2 | 4-Chlorotoluene | 2-(Benzyloxy)-1-chloro-3-methoxy-4'-methyl-1,1'-biphenyl | 30 | 150 | 81 |
| 3 | 1-Chloro-4-nitrobenzene | 2-(Benzyloxy)-1-chloro-3-methoxy-4'-nitro-1,1'-biphenyl | 30 | 150 | 70 |
| 4 | 2-Chloropyridine | 2-(2'-(Benzyloxy)-1'-chloro-3'-methoxy-[1,1'-biphenyl]-5-yl)pyridine | 35 | 150 | 65 |
Visualizations
The following diagrams illustrate the general experimental workflow for a microwave-assisted Suzuki coupling reaction and a potential biological context for the resulting biaryl products.
Conclusion
The microwave-assisted Suzuki coupling of this compound provides an efficient and rapid method for the synthesis of novel biaryl compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery. The potential for the resulting compounds to act as antioxidants highlights the importance of this synthetic strategy in developing new therapeutic agents.[1][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polychlorinated-biphenyl-induced oxidative stress and cytotoxicity can be mitigated by antioxidants after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular response to oxidative stress: signaling for suicide and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 12. Cellular response to oxidative stress: Signaling for suicide and survival * | Semantic Scholar [semanticscholar.org]
- 13. Cellular response to oxidative stress: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifeionizers.com [lifeionizers.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to synthesize complex organic molecules. Its synthesis on a larger scale requires careful consideration of reaction conditions, reagent selection, and purification methods to ensure high yield, purity, and safety. These application notes provide detailed protocols for two common and effective methods for the scale-up synthesis of this compound: the Grignard reaction route and the Miyaura borylation route.
Method 1: Grignard Reaction Protocol
This method involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with a trialkyl borate and subsequent hydrolysis. This is a classic and often cost-effective method for boronic acid synthesis.[1]
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-1-(benzyloxy)-2-chloro-3-methoxybenzene (Starting Material)
-
To a solution of 3-bromo-4-chloro-5-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-1-(benzyloxy)-2-chloro-3-methoxybenzene.
Step 2: Grignard Reagent Formation and Borylation
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 5-bromo-1-(benzyloxy)-2-chloro-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and initiate the reaction (e.g., with gentle heating).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.[2]
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Alternatively, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1 M NaOH).
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with 2 M HCl to precipitate the boronic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the pure this compound.
Data Presentation:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (Scale Dependent) |
| 5-Bromo-1-(benzyloxy)-2-chloro-3-methoxybenzene | 1.0 | 344.64 | - |
| Magnesium Turnings | 1.5 | 24.31 | - |
| Triisopropyl Borate | 1.5 | 188.08 | - |
| Hydrochloric Acid (2 M) | - | 36.46 | - |
| Tetrahydrofuran (Anhydrous) | - | 72.11 | - |
| Ethyl Acetate | - | 88.11 | - |
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% |
| Melting Point | Not available |
Method 2: Miyaura Borylation Protocol
This protocol utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent. This method often offers better functional group tolerance compared to the Grignard route.[4]
Experimental Protocol:
Step 1: Reaction Setup
-
To a clean, dry, and nitrogen-flushed reactor, add 5-bromo-1-(benzyloxy)-2-chloro-3-methoxybenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).[4]
-
Add a suitable solvent, such as 1,4-dioxane or toluene.
-
Deoxygenate the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by performing three vacuum/nitrogen purge cycles.[4]
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq).
Step 2: Borylation Reaction
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[4]
-
Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.
Step 3: Hydrolysis of the Boronic Ester
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting crude boronic ester, add a mixture of a suitable solvent (e.g., acetone or THF) and aqueous acid (e.g., 2 M HCl).
-
Stir the mixture vigorously at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).
Step 4: Work-up and Purification
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or acid-base extraction as described in Method 1.
Data Presentation:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (Scale Dependent) |
| 5-Bromo-1-(benzyloxy)-2-chloro-3-methoxybenzene | 1.0 | 344.64 | - |
| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | 253.94 | - |
| Potassium Acetate (KOAc) | 3.0 | 98.14 | - |
| Pd(dppf)Cl₂ | 0.03 | 731.70 | - |
| 1,4-Dioxane or Toluene | - | - | - |
| Hydrochloric Acid (2 M) | - | 36.46 | - |
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >97% |
| Melting Point | Not available |
Visualizations
Caption: Workflow for the Grignard reaction-based synthesis.
Caption: Workflow for the Miyaura borylation-based synthesis.
Caption: Logical relationship of synthetic strategies.
References
Application Notes and Protocols for Purification of Suzuki-Miyaura Coupling Products
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As no specific compound was provided, this document outlines general purification strategies applicable to a common Suzuki-Miyaura reaction: the coupling of an aryl halide with an arylboronic acid to form a biaryl product. The principles and protocols described are widely applicable but may require optimization for specific substrates.
Introduction: The Challenge of Suzuki Reaction Purification
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the multi-component nature of the reaction—involving a palladium catalyst, base, boronic acid, and aryl halide—invariably leads to a complex crude mixture.[2] Effective purification is critical, especially in drug development, where stringent purity standards and the removal of toxic palladium residues to parts-per-million (ppm) levels are mandatory.[4][5][6] This guide details common impurities and provides robust protocols for their removal, ensuring the isolation of highly pure biaryl products.
Understanding Common Impurities
A successful purification strategy begins with identifying potential impurities. The primary contaminants in a Suzuki reaction mixture are outlined below.
-
Homocoupling Products: Coupling of two boronic acid molecules (Ar'-Ar') or two aryl halide molecules (Ar-Ar).[2][7] The formation of boronic acid homocoupling products is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[2][4][8]
-
Unreacted Starting Materials: Residual aryl halide and arylboronic acid or its derivatives.[7][9]
-
Boronic Acid Derivatives: Boronic acids can dehydrate to form cyclic boroxines or undergo oxidation.[7]
-
Dehalogenated Byproducts: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[2][7]
-
Catalyst Residues: Both soluble and insoluble palladium species (e.g., palladium black) remain after the reaction.[7][10]
-
Inorganic Salts: Byproducts from the base (e.g., K₂CO₃, K₃PO₄) used in the reaction.[4]
The relationship between these impurities and the purification techniques used to remove them is a key logical workflow for any scientist working with this reaction.
Caption: Logical flow from impurity type to the appropriate removal technique.
Purification Workflow and Protocols
A multi-step approach is typically required to achieve high purity. The general workflow involves an initial aqueous workup, followed by bulk purification via chromatography or crystallization, and concluding with specific treatments to remove trace contaminants like palladium.
Caption: Decision-based workflow for purifying Suzuki reaction products.
Protocol 1: Aqueous Workup
This is the essential first step to remove inorganic salts and water-soluble impurities.[4]
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[11]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and transfer it to a separatory funnel.[4][12]
-
Washing:
-
Wash the organic layer with water to remove the bulk of inorganic salts.
-
To remove unreacted boronic acid, perform a wash with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃).[4] This converts the acidic boronic acid into its water-soluble boronate salt.
-
Finally, wash the organic layer with brine to remove residual water.[4][13]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12][13] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[13][14]
Protocol 2: Purification by Silica Gel Column Chromatography
Chromatography is the most common method for separating the desired product from impurities with different polarities, such as starting materials and homocoupled byproducts.[4]
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] A good system will show clear separation between the product spot and impurities, with an Rf value for the product ideally between 0.2 and 0.4. Common solvent systems include gradients of ethyl acetate in hexanes or DCM in methanol.[4][9]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading").[15] Place this onto the top of the column. This technique often leads to better separation than loading the sample as a concentrated liquid.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11]
Protocol 3: Purification by Recrystallization
If the desired product is a solid, recrystallization can be a highly effective technique for achieving high purity, particularly for removing homocoupled byproducts with slightly different solubilities.[4][16]
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. Common choices include hexanes, methanol, ethanol, or mixtures thereof.[14][17]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.[14]
-
Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of cold solvent.[14]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 4: Palladium Removal Using Scavengers
For pharmaceutical applications, removing palladium to below regulatory limits (e.g., <10 ppm) is crucial.[6] While filtration through Celite can remove heterogeneous palladium black, specialized scavengers are needed for soluble palladium species.[4][6]
-
Dissolution: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., DCM, Acetonitrile).[10]
-
Scavenger Addition: Add a metal scavenger, such as functionalized silica gel (e.g., Biotage MP-TMT) or activated carbon.[1][6][18] The amount added is typically based on the expected level of palladium contamination (e.g., 5 equivalents relative to the catalyst).[1]
-
Stirring: Stir the mixture at room temperature. The required time can range from 2 to 20 hours.[1][10]
-
Filtration: Remove the scavenger (which has now bound the palladium) by filtration.[4]
-
Concentration: Concentrate the filtrate to obtain the final product with significantly reduced palladium content.
Data Presentation
Effective purification is quantified by recovery yield and purity level, while palladium scavenging is measured by the reduction in metal content.
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Recovery Yield (%) | Typical Final Purity (%) | Key Impurities Removed |
| Aqueous Workup | >95% | 50-90% | Inorganic salts, boronic acids |
| Column Chromatography | 60-90% | >98% | Homocoupling products, starting materials |
| Recrystallization | 50-85% | >99% | Isomers, closely related byproducts |
Table 2: Performance of Palladium Scavenging Techniques
| Scavenging Agent | Typical Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Biotage® MP-TMT | 5 equiv, RT, overnight | 33,000 | <200 | >99.4%[1] |
| PhosphonicS SPM32 | Acetonitrile, 1000 RPM, 20h | ~2100 | <11 | >99.5%[10] |
| Activated Charcoal | 0.2 wt, DCM, 20°C, 2h | 2239 | 20 | ~99.1%[18] |
| Sulfur-Based Silica | Room Temperature | High | <5 | >99%[5] |
References
- 1. biotage.com [biotage.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. spinchem.com [spinchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: One-Pot Synthesis Involving 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures for drug discovery and development. Its trifunctional substitution pattern offers a unique scaffold for creating highly decorated aryl compounds. This document provides detailed application notes and a protocol for a hypothetical one-pot sequential Suzuki-Miyaura cross-coupling reaction, a powerful strategy for the efficient synthesis of unsymmetrical biaryl compounds. Such compounds are privileged structures in many biologically active molecules. The one-pot nature of this protocol offers significant advantages, including reduced reaction times, minimized waste, and higher overall yields by avoiding the isolation of intermediates.[1][2]
Key Applications
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential to serve as precursors for a variety of bioactive compounds. The structural motifs accessible through the application of this building block are relevant in several therapeutic areas:
-
Oncology: The synthesis of kinase inhibitors often relies on the construction of complex biaryl and heterocyclic cores. The subject boronic acid can be instrumental in accessing novel scaffolds for targeting specific oncogenic signaling pathways.[3]
-
Inflammation and Immunology: Many anti-inflammatory agents feature biaryl structures. One-pot coupling methodologies can accelerate the synthesis of libraries of such compounds for screening and lead optimization.
-
Infectious Diseases: The development of novel antibacterial and antiviral agents frequently involves the exploration of new chemical space. The unique substitution pattern of this boronic acid allows for the creation of compounds with potentially novel mechanisms of action.
One-Pot Sequential Suzuki-Miyaura Cross-Coupling: A Hypothetical Protocol
This protocol describes a one-pot, two-step sequential Suzuki-Miyaura cross-coupling reaction. In the first step, an aryl halide is coupled with a diboronic acid pinacol ester. In the second step, this compound is added to the reaction mixture to couple with the remaining boronic ester functionality, yielding an unsymmetrical biaryl product. This approach is adapted from established one-pot borylation/Suzuki coupling methodologies.[1][4]
Reaction Scheme:
Caption: A two-step, one-pot sequential borylation and Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Step 1: Borylation
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and base (e.g., KOAc, 1.5 mmol).
-
Add anhydrous solvent (e.g., dioxane, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the aryl halide.
-
Cool the reaction mixture to room temperature.
-
-
Step 2: Suzuki-Miyaura Coupling
-
To the reaction mixture from Step 1, add this compound (1.2 mmol), additional palladium catalyst (if necessary, 0.02 mmol), and an aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until complete consumption of the intermediate boronic ester is observed by TLC or LC-MS.
-
-
Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired unsymmetrical biaryl product.
-
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the One-Pot Sequential Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 90 | 12 | 75 |
| 2 | 4-bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane | 90 | 10 | 82 |
| 3 | 4-bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 8 | 88 |
| 4 | 1-chloro-4-nitrobenzene | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 110 | 12 | 65 |
Signaling Pathway Visualization
The biaryl products synthesized using this protocol can be designed to interact with various biological targets, such as protein kinases, which are crucial components of cellular signaling pathways. Below is a generalized representation of a kinase signaling pathway that could be targeted by inhibitors synthesized using the described methodology.
Caption: A representative kinase signaling cascade and a potential point of inhibition.
Conclusion
The use of this compound in one-pot sequential cross-coupling reactions provides an efficient and modular route to novel, complex biaryl compounds.[1] This methodology is highly valuable for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs. The protocol provided herein serves as a template that can be optimized for various substrates and scaled for the synthesis of larger quantities of target molecules. The continued development of such efficient synthetic strategies is crucial for accelerating the discovery of new therapeutic agents.
References
- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 2. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki coupling reactions, with a specific focus on challenging substrates like 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields with a sterically hindered and electron-rich boronic acid, the first parameters to verify are the activity of your catalyst and the reaction setup. Ensure that your palladium precatalyst and ligand are active, as Pd(0) is the active catalytic species.[1] If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] It is also crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction, as even trace amounts of oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[2][3]
Q2: I am observing a significant amount of homocoupling of my boronic acid. What steps can I take to minimize this side reaction?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[3] To mitigate this, ensure rigorous degassing of your solvents and maintain a strict inert atmosphere.[3] Using a Pd(0) precatalyst or one that rapidly generates the active Pd(0) species can also be beneficial. In some instances, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[3]
Q3: My aryl halide starting material is being consumed, but the desired product is not forming. What is the likely cause?
A3: If your aryl halide is being consumed without the formation of the desired coupled product, a likely side reaction is dehalogenation. This can be influenced by the choice of base, solvent, and temperature. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts.
Q4: Could the steric hindrance from the ortho-substituents on my boronic acid be the primary issue for the low yield?
A4: Yes, steric hindrance, especially from ortho-substituents, can significantly slow down the transmetalation and reductive elimination steps of the Suzuki coupling catalytic cycle, leading to lower yields.[1] For such challenging substrates, more forcing reaction conditions and specialized catalysts are often necessary.[1] Utilizing bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), is essential for effectively coupling sterically hindered partners.[1][4]
Q5: The boronic acid I am using, this compound, is also electron-rich. How does this affect the reaction?
A5: The electron-donating groups (benzyloxy and methoxy) on your boronic acid increase the electron density on the aromatic ring. While electron-rich boronic acids are generally good for the transmetalation step, the combination with steric hindrance can still make the reaction challenging. The electronic properties of both coupling partners are crucial. For instance, coupling an electron-rich boronic acid with an electron-deficient aryl halide is often more successful.[5]
Troubleshooting Guide for Low Yield
If you are experiencing low yields with this compound, follow this troubleshooting workflow to optimize your reaction conditions.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Key Factors for Coupling with this compound
The success of this specific Suzuki coupling reaction is a balance of several interdependent factors.
Caption: Key factors influencing the Suzuki coupling of a hindered boronic acid.
Recommended Reaction Parameters
Based on literature for similar sterically hindered and electron-rich substrates, the following table summarizes recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or a pre-formed catalyst like XPhos Pd G3 (1-5 mol%). | Bulky ligands are essential for promoting the coupling of sterically hindered substrates.[1][4] Modern precatalysts are often more active and air-stable. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents). | Stronger, non-nucleophilic bases are often more effective for challenging couplings.[1] Ensure the base is finely powdered. |
| Solvent | Aprotic solvent mixtures such as Dioxane/H₂O (10:1), Toluene/H₂O, or THF/H₂O. | These solvent systems are widely used and effective for Suzuki couplings.[3][6] The water component is often crucial for the transmetalation step. |
| Temperature | 80-110 °C. | Higher temperatures are often required to overcome the steric hindrance and achieve a reasonable reaction rate.[1] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Essential to prevent catalyst degradation and homocoupling side reactions.[2][3] |
Detailed Experimental Protocol
This protocol is a general guideline for a Suzuki coupling reaction with a sterically hindered boronic acid and should be adapted and optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Finely powdered K₃PO₄ (2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
Technical Support Center: Troubleshooting Homocoupling Side Products in Reactions with 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the formation of homocoupling side products when using 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the same boronic acid react to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2'-bis(benzyloxy)-6,6'-dichloro-4,4'-dimethoxy-1,1'-biphenyl. This side reaction consumes the starting material, reducing the yield of the desired cross-coupled product and complicating the purification process.
Q2: What are the primary causes of homocoupling with this compound?
A2: The primary causes of homocoupling are generally applicable to most Suzuki-Miyaura reactions and are particularly relevant for electron-rich boronic acids like this compound. The main factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.
-
Use of Pd(II) Precatalysts: When using Pd(II) salts such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), a portion of the precatalyst can be reduced to Pd(0) by the boronic acid, leading to the formation of the homocoupled product.
-
High Concentration of Boronic Acid: A high localized concentration of the boronic acid can increase the rate of the bimolecular homocoupling reaction.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the homocoupling pathway.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the reaction kinetics and the stability of the catalytic species, thereby affecting the extent of homocoupling.
Q3: How do the substituents on this compound affect its tendency to undergo homocoupling?
A3: The this compound possesses both electron-donating (benzyloxy, methoxy) and electron-withdrawing (chloro) groups. The overall electron-rich nature of the aromatic ring, due to the potent oxygen-based donating groups, can increase the rate of transmetalation in the desired Suzuki-Miyaura coupling. However, this enhanced reactivity can also potentially increase the susceptibility to oxidative homocoupling, especially in the presence of oxygen.
Troubleshooting Guide
Issue: Significant formation of the homocoupling byproduct, 2,2'-bis(benzyloxy)-6,6'-dichloro-4,4'-dimethoxy-1,1'-biphenyl, is observed.
Below is a systematic guide to troubleshoot and minimize the formation of this byproduct.
Step 1: Rigorous Exclusion of Oxygen
Oxygen is a major contributor to homocoupling. Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Recommendation: Use a freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge all solvents and the reaction mixture with an inert gas (argon or nitrogen) for a prolonged period (30-60 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Evaluate the Palladium Source
The choice of palladium catalyst and its oxidation state is critical.
-
Recommendation: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Pd(0) catalysts can directly enter the catalytic cycle without an initial reduction step that can be mediated by the boronic acid, thus reducing homocoupling. If a Pd(II) source is necessary, consider the addition of a mild reducing agent.
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly disfavor the homocoupling pathway.
| Parameter | Recommendation | Rationale |
| Boronic Acid Addition | Add the this compound solution slowly to the reaction mixture over a period of 1-2 hours using a syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which kinetically disfavors the bimolecular homocoupling reaction. |
| Reaction Temperature | Lower the reaction temperature. | This can help to disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling pathway. |
| Stoichiometry | Use a slight excess of the aryl halide coupling partner. | This can help to ensure the palladium catalyst preferentially reacts with the aryl halide. |
Step 4: Judicious Choice of Ligands and Base
The ligand and base play crucial roles in stabilizing the catalyst and modulating its reactivity.
| Component | Recommendation | Rationale |
| Ligands | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). | These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling. |
| Base | Use weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). | Strong bases can sometimes promote unwanted side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing homocoupling of this compound.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Degassing: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water). Sparge the mixture with inert gas for a further 15-20 minutes.
-
Slow Addition of Boronic Acid: In a separate flask, dissolve this compound (1.1-1.5 equiv.) in a minimal amount of degassed solvent. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from the homocoupled byproduct.
Visualizations
Caption: A logical workflow for troubleshooting homocoupling side products.
Caption: Proposed mechanism for oxygen-mediated boronic acid homocoupling.
Deboronation of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid. The primary focus is to address the common issue of deboronation under typical reaction conditions, such as those used in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Deboronation of this compound
Deboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-(benzyloxy)-2-chloro-3-methoxybenzene as a byproduct and reducing the yield of the desired coupled product.[1][2] This phenomenon is influenced by several factors in the reaction setup.
My Suzuki-Miyaura reaction is showing low yield and the formation of a major byproduct identified as 1-(benzyloxy)-2-chloro-3-methoxybenzene. What is causing this?
You are likely observing protodeboronation, a common side reaction for arylboronic acids.[1] The structure of this compound, with its electron-donating benzyloxy and methoxy groups, can make it susceptible to this side reaction under certain conditions.[3][4]
The table below summarizes the key factors that can promote deboronation and provides recommended actions to mitigate this issue.
| Factor | Observation / Problem | Recommended Action | Rationale |
| Base | High concentration of strong bases (e.g., NaOH, KOH). | Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or organic bases.[5] | Strong bases can accelerate the rate of base-catalyzed protodeboronation.[1] |
| Temperature | High reaction temperatures. | Lower the reaction temperature. | High temperatures can increase the rate of deboronation. Running the reaction at the lowest effective temperature can favor the desired coupling over the decomposition pathway. |
| Catalyst System | Sluggish reaction leading to prolonged reaction times. | Use a highly active palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or XPhos). Consider increasing catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%). | A more active catalyst can increase the rate of the desired cross-coupling reaction, which can outcompete the slower deboronation side reaction. |
| Solvent | Protic solvents or presence of excess water. | Use anhydrous solvents and minimize the amount of water in the reaction mixture. Consider using a co-solvent system like dioxane/water or toluene/water with a minimal, optimized amount of water. | Water acts as a proton source for protodeboronation. While some water can be beneficial for the Suzuki-Miyaura reaction, excess water can promote the undesired side reaction. |
| Oxygen | Presence of oxygen in the reaction. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst, which can indirectly contribute to lower yields and favor side reactions.[6][7] |
| Boronic Acid Stability | Inherent instability of the boronic acid under reaction conditions. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, prior to the coupling reaction.[8] | These protected forms of the boronic acid are more stable and undergo a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing deboronation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of deboronation for an arylboronic acid like this compound?
A1: Protodeboronation, the most common form of deboronation, can occur through several mechanisms, primarily acid-catalyzed and base-catalyzed pathways. In the context of Suzuki-Miyaura coupling, which is typically performed under basic conditions, the base-catalyzed pathway is of greater concern. This process generally involves the formation of a boronate species, which then reacts with a proton source (like water) to cleave the C-B bond.[1] For electron-rich arylboronic acids, such as the one , the increased electron density on the aromatic ring can make it more susceptible to electrophilic attack by a proton.[3][4]
Q2: Are there specific palladium catalysts and ligands that are recommended to minimize deboronation?
A2: Yes, the choice of catalyst and ligand is crucial. Highly active catalyst systems that promote rapid oxidative addition and reductive elimination can significantly favor the desired cross-coupling over deboronation. Modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or JohnPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst are often effective.[9] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle, leading to faster product formation.
Q3: How can I protect my boronic acid to prevent deboronation?
A3: Protecting the boronic acid functional group is a highly effective strategy. The most common methods involve the conversion of the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate ester.[8] These derivatives are significantly more stable under a wider range of reaction conditions. They act as a "slow-release" form of the boronic acid, ensuring its concentration remains low throughout the reaction, thereby minimizing the rate of deboronation.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating measures to reduce deboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Weak base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in the anhydrous, degassed solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
If required, add a minimal, optimized amount of degassed water (e.g., a 10:1 solvent to water ratio).
-
Heat the reaction mixture to the lowest effective temperature (e.g., starting at 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the this compound and pinacol in toluene.
-
Heat the mixture to reflux and azeotropically remove water for 2-4 hours, or until no more water is collected.
-
Alternatively, stir the boronic acid and pinacol in anhydrous THF over activated 4Å molecular sieves at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.
Visualizations
Caption: Factors leading to deboronation and corresponding mitigation strategies.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for Sterically Hindered Boronic Acids
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable advice for specific issues you may encounter in the lab.
Q1: I am observing very low to no conversion of my sterically hindered boronic acid. What are the primary factors to investigate?
A1: Low or non-existent conversion in Suzuki-Miyaura reactions with sterically hindered substrates is a common challenge and can be attributed to several factors. The primary bottleneck is often the steric hindrance itself, which can impede key steps in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the sterically hindered aryl halide and accelerates the reductive elimination step. For extremely hindered substrates, specialized ligands may be necessary.[1]
-
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome by affecting the transmetalation step.
-
Recommendation: For many hindered couplings, potassium phosphate (K₃PO₄) is a reliable and effective choice.[1] Other commonly used bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). For less reactive coupling partners, such as aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[2]
-
-
Solvent System: The solvent plays a crucial role in the solubility of reagents and the overall reaction kinetics.
-
Recommendation: Anhydrous, degassed aprotic solvents are generally preferred. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[1] Often, the addition of a small amount of water to the solvent system (e.g., dioxane/water 10:1) can be beneficial as it can aid in the dissolution of the base and facilitate the formation of the reactive boronate species.[1][3]
-
-
Reaction Temperature: Sterically hindered substrates often require higher thermal energy to overcome the activation barriers for the catalytic cycle.
-
Recommendation: If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.
-
Q2: My reaction is producing a significant amount of homocoupling product from the boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can lead to oxidative homocoupling.
Troubleshooting Steps:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to use and maintaining an inert atmosphere throughout the reaction setup.[4]
-
Catalyst Integrity: Ensure your palladium source is of high quality and has not decomposed to palladium black, which can promote homocoupling.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.
Q3: I am observing significant protodeboronation of my sterically hindered boronic acid. What are the causes and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a major side reaction, particularly with electron-deficient or some heteroaryl boronic acids, and can be exacerbated by the presence of water and a strong base.[4]
Troubleshooting Steps:
-
Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions can be beneficial. This involves using anhydrous solvents and drying the base before use.
-
Choice of Base: Using a milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), may reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature protodeboronation.[4] The active boronic acid species is then slowly released during the reaction.
-
Formation of Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the Suzuki coupling, often in protic solvents.[1]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.
Table 1: Comparison of Palladium Catalyst Systems for a Sterically Hindered Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Data is illustrative and compiled from various sources for the coupling of sterically hindered and electron-rich arylboronic acids.[5]
Table 2: Effect of Solvent and Base on a Challenging Suzuki Coupling
| Solvent | Base | Yield (%) |
| 1,4-Dioxane | K₂CO₃ | 71 |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 80 |
| Toluene | K₃PO₄ | 40 |
| 1,4-Dioxane | K₃PO₄ | 60 |
| Acetonitrile | K₃PO₄ | 36 |
Yields are for the coupling of a chloropyrimidine substrate and are indicative of general trends.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide and Boronic Acid:
This protocol serves as a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][6]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yielding Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with Chloro-Substituted Arylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving chloro-substituted arylboronic acids.
Troubleshooting Guides
Issue 1: Low to No Yield of Desired Product
Low or nonexistent yields are a common frustration in Suzuki reactions, particularly with challenging substrates like chloro-substituted arylboronic acids. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Checks:
-
Catalyst Activity: The activity of the palladium catalyst is paramount.
-
Pd(0) is the active species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.
-
Air Sensitivity: Some precatalysts are sensitive to air and moisture. Using a fresh batch or an air-stable precatalyst, such as a palladacycle, is recommended.[1]
-
Visual Inspection: Observe the reaction mixture. The formation of palladium black early in the reaction can indicate rapid catalyst decomposition.
-
-
Oxygen Contamination: The presence of oxygen is detrimental to the catalytic cycle.
-
Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before the addition of the catalyst.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Reagent Purity and Stability:
-
Aryl Halide and Boronic Acid: Verify the purity of your starting materials. Impurities can poison the catalyst.
-
Boronic Acid Degradation: Chloro-substituted arylboronic acids can be prone to degradation, especially over time.[1] Consider using a freshly opened bottle or purifying the boronic acid before use.
-
-
Base and Solvent Selection:
-
Base Strength: The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or product.[1]
-
Solubility: For reactions with solid inorganic bases, ensure vigorous stirring to maximize the surface area and facilitate the reaction.[1]
-
Troubleshooting Flowchart:
Issue 2: Significant Formation of Side Products
The appearance of significant side products, such as homocoupled boronic acids or protodeboronated starting material, can drastically reduce the yield of the desired product.
Common Side Products and Solutions:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.
-
Cause: Often promoted by the presence of oxygen.[1]
-
Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Cause: This side reaction is particularly prevalent with electron-deficient arylboronic acids and can be exacerbated by the presence of water and certain bases.
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and bases.
-
Milder Base: A weaker base may reduce the rate of protodeboronation.
-
Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).
-
-
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with chloro-substituted arylboronic acids so challenging?
A1: The primary challenge arises from the electronic properties of these substrates. The electron-withdrawing nature of the chloro-substituent deactivates the arylboronic acid, making the crucial transmetalation step in the catalytic cycle slower. This can lead to a number of issues, including incomplete reactions and an increased propensity for catalyst deactivation and side reactions like protodeboronation.
Q2: What is the primary role of the base in the Suzuki reaction, and how do I choose the right one?
A2: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The choice of base is highly dependent on the specific substrates and solvent system. For challenging couplings with chloro-substituted arylboronic acids, stronger, non-nucleophilic bases are often required.
Q3: My catalyst appears to be deactivating. What are the common deactivation pathways?
A3: Catalyst deactivation in Suzuki reactions can occur through several mechanisms:
-
Formation of Palladium Black: Agglomeration of palladium atoms into inactive bulk palladium is a common deactivation pathway. This is often observed as a black precipitate in the reaction mixture.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, leading to the formation of inactive palladium species.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.
Q4: What type of ligands are best suited for Suzuki reactions with chloro-substituted arylboronic acids?
A4: For challenging Suzuki couplings, bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are generally the most effective. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can help to stabilize the active palladium catalyst, preventing deactivation.
Data Presentation
Table 1: Effect of Base on the Yield of Suzuki Coupling with a Chloro-Substituted Arylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
| 2 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 68 |
| 3 | Cs₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ | SPhos | 100 | 8 | 85 |
| 4 | K₃PO₄ | Dioxane/H₂O | Pd₂(dba)₃ | XPhos | 100 | 6 | 92 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
Table 2: Effect of Solvent on the Yield of Suzuki Coupling with a Chloro-Substituted Arylboronic Acid
| Entry | Solvent | Base | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF/H₂O | K₃PO₄ | Pd(OAc)₂ | SPhos | 80 | 12 | 75 |
| 2 | Dioxane/H₂O | K₃PO₄ | Pd(OAc)₂ | SPhos | 100 | 8 | 88 |
| 3 | Toluene/H₂O | K₃PO₄ | Pd(OAc)₂ | SPhos | 110 | 8 | 82 |
| 4 | DMF | K₃PO₄ | Pd(OAc)₂ | SPhos | 100 | 10 | 65 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Chloro-Substituted Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl chloride with a chloro-substituted arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.
Materials:
-
Aryl chloride (1.0 equiv)
-
Chloro-substituted arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, chloro-substituted arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diagnosing Catalyst Deactivation
This protocol outlines a simple experiment to determine if catalyst deactivation is the primary cause of a failed or low-yielding reaction.
Procedure:
-
Set up the Suzuki reaction as described in Protocol 1.
-
After a period where the reaction should have proceeded but has stalled (as determined by TLC or LC-MS), carefully open the reaction flask under a positive pressure of inert gas.
-
Add a second charge of the palladium precatalyst and ligand (same amount as the initial charge).
-
Reseal the flask and continue to heat and stir under an inert atmosphere.
-
Monitor the reaction for any further progress.
Interpretation:
-
If the reaction restarts and proceeds to a higher conversion: This strongly suggests that the initial catalyst charge deactivated.
-
If there is no significant change in conversion: The issue is likely not catalyst deactivation but rather another factor such as unreactive starting materials, incorrect reaction conditions, or product inhibition.
Mandatory Visualizations
References
Technical Support Center: Suzuki Coupling with 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki coupling reaction?
Water can act as a beneficial co-solvent in Suzuki coupling reactions.[1][2] It is often used with organic solvents like dioxane, THF, or toluene.[3] Its primary roles are to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the reaction and to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[4] The mechanism is believed to involve the formation of a hydroxo-palladium complex or a boronate species, which facilitates the transfer of the organic group from boron to palladium.[4]
Q2: Is water absolutely necessary for the Suzuki coupling of this compound?
While often beneficial, water is not always essential, and successful Suzuki couplings can be performed under anhydrous conditions.[5] The necessity of water is a debated topic and depends on the specific reaction conditions, including the choice of base, solvent, and the stability of the boronic acid.[5] For some systems, anhydrous conditions are preferred to minimize side reactions.[5]
Q3: What are the potential negative effects of water in this specific Suzuki coupling?
The primary negative effect of water is the potential for protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1] This is particularly a concern with boronic acids that are either sterically hindered or electronically substituted, such as this compound. The presence of both electron-donating (benzyloxy, methoxy) and electron-withdrawing (chloro) groups can influence its susceptibility to this side reaction.
Q4: How does the concentration of water affect the reaction yield?
The concentration of water can have a significant impact on the reaction yield. While a small amount of water can enhance the reaction rate and yield, excessive water can promote side reactions like protodeboronation and may lead to catalyst decomposition, ultimately lowering the yield. The optimal amount of water needs to be determined experimentally for each specific system.
Troubleshooting Guide
Problem 1: Low to no yield of the desired coupled product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Consider using a more robust pre-catalyst. |
| Oxygen Contamination | Thoroughly degas all solvents (including water) and run the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling of the boronic acid.[1] |
| Suboptimal Water Concentration | Systematically screen different solvent ratios (e.g., dioxane:water from 10:1 to 4:1) to find the optimal water concentration for your specific aryl halide partner. |
| Inefficient Base | Ensure the base is finely powdered and anhydrous if running under anhydrous or low-water conditions. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or KF.[1] |
| Steric Hindrance | The ortho-chloro and methoxy groups on the boronic acid introduce steric bulk. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination.[1] |
Problem 2: Significant amount of protodeboronation byproduct observed.
| Possible Cause | Suggested Solution |
| Excess Water | Reduce the amount of water in the reaction or switch to anhydrous conditions. |
| Base Strength | Use a milder base like KF or Cs₂CO₃, which can be less prone to promoting protodeboronation.[1] |
| Prolonged Reaction Time/High Temperature | Monitor the reaction closely and stop it once the starting material is consumed to minimize the time the boronic acid is exposed to destabilizing conditions. Consider lowering the reaction temperature. |
| Boronic Acid Instability | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can release the boronic acid slowly in situ.[1][6] |
Problem 3: Formation of homocoupled biaryl byproduct from the boronic acid.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously degas all reagents and the reaction vessel.[1] |
| Inefficient Pd(II) to Pd(0) Reduction | If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. Alternatively, use a Pd(0) source like Pd(PPh₃)₄.[1] |
| Slow Cross-Coupling | Optimize the reaction conditions (catalyst, ligand, temperature) to favor the desired cross-coupling pathway over the competing homocoupling. |
Data Presentation
Table 1: Representative Effect of Water Concentration on Suzuki Coupling Yield
The following table illustrates a general trend of the effect of the dioxane:water solvent ratio on the yield of a Suzuki coupling reaction with a substituted arylboronic acid. The optimal ratio should be determined experimentally for each specific substrate combination.
| Dioxane:Water Ratio | Aryl Halide | Boronic Acid | Base | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Anhydrous | Aryl Bromide | This compound | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 12 | 65 |
| 10:1 | Aryl Bromide | This compound | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 8 | 85 |
| 4:1 | Aryl Bromide | This compound | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 6 | 92 |
| 1:1 | Aryl Bromide | This compound | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 6 | 78 |
Experimental Protocols
Detailed Protocol for Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed dioxane and water in the desired ratio (e.g., 4:1) to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
Troubleshooting difficult Suzuki couplings with substituted boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when using substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that can arise during Suzuki coupling reactions, particularly with challenging substrates.
Issue 1: Low to No Yield
Q: My Suzuki coupling reaction is giving low to no yield. What are the primary factors I should investigate?
A: A low or non-existent yield in a Suzuki coupling can stem from several sources. A systematic check of the following components and conditions is the most effective troubleshooting approach.[1]
Initial Checks:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are from a reliable source and have not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote the homocoupling of boronic acids.[1][2] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially through protodeboronation.[1][3]
Caption: Relationship between boronic acid type, challenges, and solutions.
Issue 5: Difficult Product Purification
Q: My reaction seems to work, but I am struggling to purify the product from the remaining starting materials and byproducts.
A: Purification can be challenging due to the presence of unreacted starting materials, homocoupled products, and deboronated starting material.
Purification Strategies:
-
Optimize the Reaction: The easiest purification is a clean reaction. Try to drive the reaction to full conversion by using a slight excess (1.2-1.5 equivalents) of the boronic acid and allowing for sufficient reaction time. [1]* Aqueous Workup: A standard aqueous workup can help remove the inorganic base and salts. Washing the organic layer with water and brine is a good first step. [1]* Column Chromatography: This is the most common method for purification.
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Solvent System: Experiment with different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to achieve better separation. [4] * Additives: If your product or impurities are acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically alter their retention on silica gel. [4]* Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.
-
Experimental Protocols
Protocol 1: General Procedure for a Difficult Suzuki Coupling
This protocol employs a modern palladacycle precatalyst, which is often effective for challenging substrates. [1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv). [1]2. Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. [1]3. Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%). [1]4. Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [1]5. Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C). [1]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. [1][5]7. Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [1]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [1]
Protocol 2: Preparation of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization
This procedure forms a stable, crystalline solid from a potentially unstable boronic acid, which can be used directly in Suzuki couplings. [1][6]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane. [1][6]2. Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette. [1][6]3. Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates. [1][6]4. Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration. [1][6]5. Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in your coupling reaction, often in protic solvents. [1][6]
Protocol 3: Reaction Monitoring by HPLC
Accurate monitoring is key to optimizing reaction conditions. [5]
-
Reaction Sampling: At designated time points, use a syringe to withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. [5]2. Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in a separate vial. This stops the catalytic cycle. [5]3. Sample Preparation: Further dilute the quenched sample as necessary for HPLC analysis. Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter. [5]4. Analysis: Inject the prepared sample onto the HPLC. Analyze for the consumption of starting materials and the formation of the product. For quantitative analysis, a calibration curve should be generated using standards of the starting materials and product. [5]
Summary of Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes common choices for difficult Suzuki couplings.
| Component | Examples | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., XPhos Pd G3) | Precatalysts are often more robust, air-stable, and give more reproducible results. [7] |
| Ligands | Bulky Monophosphines: XPhos, SPhos, RuPhos, DavePhos. NHCs: IPr, SImes. | Ligand choice is critical for hindered or electron-rich/deficient substrates. [1][8][9] |
| Bases | Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃, KF. Organic: Et₃N. | Base strength and solubility are key factors. K₃PO₄ is a reliable choice for many difficult couplings. [1][8][10] |
| Solvents | Aprotic: Toluene, Dioxane, THF, 2-MeTHF. Protic/Aqueous: Often used as a co-solvent (e.g., Dioxane/H₂O). | Anhydrous conditions can minimize protodeboronation. Higher boiling solvents allow for higher temperatures. [1][2][8] |
| Boron Reagent | Boronic Acid, Pinacol Boronate Ester, MIDA Boronate, Organotrifluoroborate | Esters and other derivatives offer enhanced stability for challenging substrates. [2][3][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
How to improve the reaction rate of Suzuki coupling with hindered substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize couplings involving sterically hindered substrates.
Troubleshooting Guide
This guide addresses the most common issues encountered when working with sterically challenging aryl halides and boronic acids, such as di-, tri-, and tetra-ortho-substituted systems.
Issue: Low to No Product Yield with Hindered Substrates
Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a low yield or no product. What are the primary factors I should investigate?
Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The steric bulk around the reaction sites impedes key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] A systematic optimization should focus on the catalyst system (ligand), base, solvent, and temperature.
-
Evaluate the Ligand: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] You must switch to a bulkier and more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species and accelerate the difficult reductive elimination step.[2][3]
-
Recommended Ligands:
-
Buchwald Biaryl Phosphine Ligands: XPhos, SPhos, and RuPhos are excellent first choices for many hindered couplings.[1][3]
-
N-Heterocyclic Carbenes (NHCs): These offer high stability and activity and are very effective for hindered substrates.[1][4]
-
Specialized Ligands: For extremely challenging couplings, such as those forming tetra-ortho-substituted biaryls, consider highly specialized ligands like AntPhos or BI-DIME, which have demonstrated superior performance.[2][5][6]
-
-
-
Re-evaluate the Base and Solvent: The choice of base is crucial and is often linked to the solvent.
-
Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice.[2][3] For less reactive substrates like aryl chlorides, stronger bases such as potassium tert-butoxide (t-BuOK) may be necessary.[3][4]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common options.[2][7] For particularly difficult couplings requiring higher energy input, high-boiling point solvents like xylenes are effective.[2]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome high activation barriers.[2][3]
Frequently Asked Questions (FAQs)
Q1: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A1: Homocoupling of the boronic acid is typically caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[1] To minimize this side reaction:
-
Rigorous Degassing: Ensure all solvents (including water, if used) and the reaction vessel are thoroughly degassed to remove oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are essential.[1][2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes be inefficient, leading to side reactions.[1]
-
Ligand Choice: Bulky, electron-donating ligands, which are recommended for hindered couplings, also help to favor the desired cross-coupling pathway over homocoupling.[1]
Q2: I am struggling with protodeboronation of my boronic acid. What are my options?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common challenge, especially with electron-rich or sterically hindered boronic acids.[3][7]
-
Use an Excess of the Boronic Acid: Employing 1.5 to 2.0 equivalents of the boronic acid can help to drive the reaction to completion, even if some of it decomposes.[3][9]
-
Switch to a More Stable Boron Reagent:
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can be excellent coupling partners.[1]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and slowly release the boronic acid under basic conditions, minimizing its concentration and subsequent degradation.[1]
-
-
Modify Reaction Conditions: Using a weaker base like potassium fluoride (KF) or ensuring strictly anhydrous conditions can sometimes reduce the rate of protodeboronation.[3][10]
Q3: Can I use hindered aryl chlorides as substrates?
A3: Yes, but it is challenging. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[3][11] To achieve successful coupling with hindered aryl chlorides, a highly active catalyst system is mandatory. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or specialized NHC-palladium complexes is often required to achieve good yields.[3][12] Stronger bases like t-BuOK and higher temperatures are also common for these substrates.[4]
Q4: What is the best palladium precursor for these challenging reactions?
A4: Both Pd(II) sources like Pd(OAc)₂ and Pd(0) sources like Pd₂(dba)₃ are commonly used and effective when paired with an appropriate ligand.[2] Modern, commercially available pre-catalysts, where the ligand is already coordinated to the palladium center (e.g., XPhos Pd G3/G4), can offer improved stability, ease of handling, and more consistent results.
Data Presentation
Table 1: Ligand Effect on the Synthesis of a Tetra-ortho-substituted Biaryl
This table summarizes the effect of different phosphine ligands on the Suzuki-Miyaura coupling of mesityl bromide with 2,6-dimethylphenylboronic acid.
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(t-Bu)₃ | Toluene | 110 | 24 | <1 |
| 2 | XPhos | Toluene | 110 | 24 | 15 |
| 3 | SPhos | Toluene | 110 | 24 | 12 |
| 4 | Ligand 3a (Phenanthrene-based) | Toluene | 110 | <24 | 91 |
| 5 | DPEPhos | Toluene | 110 | 24 | 65 |
Reaction conditions: 4 mol % Pd₂(dba)₃, 8 mol % ligand, K₃PO₄ (3.0 equiv), Aryl Bromide (1.0 equiv), Boronic Acid (2.0 equiv). Data sourced from J. Am. Chem. Soc. 2003, 125, 23, 6653–6655.[9]
Table 2: Base and Solvent Optimization for a Hindered NHC-Palladium Catalyzed Coupling
This table shows the optimization of base and solvent for the coupling of 1-bromo-2,4,6-tri-iso-propylbenzene with 2,6-dimethylphenylboronic acid using a robust acenaphthoimidazolylidene palladium complex.
| Entry | Base (3.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane | 80 | 82 |
| 2 | Cs₂CO₃ | Dioxane | 80 | 85 |
| 3 | K₂CO₃ | Dioxane | 80 | 73 |
| 4 | t-BuOK | Toluene | 80 | 95 |
| 5 | t-BuOK | THF | 80 | 91 |
| 6 | t-BuOK | Dioxane | 80 | >99 |
Reaction conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd-NHC catalyst (1 mol %). Data sourced from Org. Lett. 2012, 14, 16, 4250–4253.[4]
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a representative example for coupling a hindered aryl halide with a hindered boronic acid and should be adapted based on the specific substrates and optimization data.
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to create an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., AntPhos, 2-4 mol %). If using a pre-catalyst, add it in this step.
-
Solvent Addition: Add the degassed solvent (e.g., xylenes, to a concentration of 0.1-0.2 M) via syringe.
-
Degassing (Optional but Recommended): For highly sensitive reactions, perform three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 140 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine completion.[2]
-
Workup: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Mandatory Visualization
Diagrams of Key Processes
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Catalysts for Challenging Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing alternative catalysts in challenging Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with alternative catalysts.
Issue: Low or No Yield
Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and/or boronic acid is resulting in low to no product. What are the primary factors to investigate when using an alternative catalyst?
A1: Steric hindrance can significantly impede the reaction. When using alternative catalysts like Nickel or heterogeneous systems, consider the following:
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Catalyst System: Standard palladium catalysts often fail with bulky substrates. Nickel catalysts, particularly with bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, can be more effective. These ligands facilitate the oxidative addition and reductive elimination steps, which are often the rate-limiting steps with sterically demanding substrates.
-
Base Selection: The choice of base is critical. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (KOtBu) may be necessary to promote the transmetalation step.
-
Solvent Choice: Aprotic polar solvents such as dioxane, THF, or toluene are generally preferred. Ensure the solvent can dissolve all reactants and the catalytic species effectively.
Q2: I am attempting to couple an aryl chloride, but the reaction is sluggish and gives a poor yield. Which alternative catalysts are recommended?
A2: Aryl chlorides are notoriously challenging substrates due to the strength of the C-Cl bond. Nickel catalysts are a cost-effective and often more reactive alternative to palladium for these substrates.[1][2]
-
Nickel(II) Precatalysts: Commercially available and air-stable Ni(II) complexes like NiCl₂(PCy₃)₂ or NiCl₂(dppf) are effective precatalysts.[3][4] They are typically reduced in situ to the active Ni(0) species.
-
Ligand Choice: The use of electron-rich and sterically demanding phosphine ligands is crucial for activating aryl chlorides.
Q3: My reaction is suffering from significant protodeboronation, especially when using heteroaryl boronic acids. How can I mitigate this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes the boronic acid and reduces the yield.[5]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, can prevent premature decomposition.[5]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize hydrolysis of the boronic acid.
-
Choice of Base: Use the mildest effective base. Sometimes, fluoride sources like CsF or KF can be effective while minimizing protodeboronation.
Issue: Catalyst Deactivation
Q4: My nickel-catalyzed reaction starts well but then stalls, suggesting catalyst deactivation. What are the common deactivation pathways and how can I prevent them?
A4: Nickel catalysts can be susceptible to deactivation through various mechanisms.
-
Dimerization: Ni(II) intermediates can form inactive μ-hydroxo dimers in the presence of hydroxide ions.[6][7] Using bulky ligands can disfavor the formation of these dimers.
-
Oxidation: Although less sensitive than some palladium catalysts, Ni(0) can be oxidized by air. It is crucial to maintain an inert atmosphere throughout the reaction.
-
Ligand Degradation: Phosphine ligands can be prone to oxidation. Ensure high-purity, and if necessary, freshly prepared ligands are used.
Issue: Side Product Formation
Q5: I am observing a significant amount of homocoupling of my boronic acid. What are the primary causes and how can I minimize this?
A5: Homocoupling of boronic acids leads to the formation of symmetrical biaryls, consuming the starting material and complicating purification.[1]
-
Inert Atmosphere: The presence of oxygen can promote the oxidative homocoupling of boronic acids, often mediated by Pd(II) species.[1] Rigorous degassing of solvents and maintaining an inert atmosphere is critical.
-
Catalyst Precursor: Using a pre-formed Pd(0) or Ni(0) source, or a precatalyst that rapidly generates the active (0) species, can minimize the presence of higher oxidation state metal species that can promote homocoupling.
-
Additives: In some cases, the addition of a mild reducing agent can help to keep the catalyst in its active lower oxidation state.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using nickel catalysts over palladium catalysts for Suzuki-Miyaura reactions?
A1: Nickel catalysts offer several advantages:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.[3][9]
-
Reactivity with Challenging Substrates: Nickel catalysts often exhibit higher reactivity towards challenging electrophiles like aryl chlorides and some phenol derivatives.[1][2]
-
Unique Selectivity: Nickel can sometimes offer different selectivity compared to palladium, particularly in reactions involving substrates with multiple reactive sites.
Q2: When should I consider using a gold catalyst for a Suzuki-Miyaura coupling?
A2: Gold catalysts have shown promise in specific, challenging Suzuki-Miyaura reactions, particularly for the formation of C(sp³)-C(sp²) bonds, which can be difficult with palladium or nickel catalysts.[10] They can operate under very mild conditions and may offer better functional group tolerance in certain cases.
Q3: What are the benefits of using a heterogeneous catalyst?
A3: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer several practical advantages:
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying product purification.[11][12]
-
Recyclability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, improving the overall efficiency and sustainability of the process.[11]
-
Reduced Metal Contamination: The ease of separation leads to lower levels of metal contamination in the final product, which is particularly important in pharmaceutical applications.
Q4: How do I choose the right ligand for my alternative catalyst system?
A4: The choice of ligand is critical for the success of the reaction.
-
For Nickel Catalysts: Bulky and electron-rich monodentate phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are often effective, especially for activating challenging substrates like aryl chlorides. Bidentate ligands like dppf are also commonly used.[3][13]
-
For Gold Catalysts: The choice of ligand is crucial for enabling the Au(I)/Au(III) redox cycle. Specific phosphine ligands have been developed for this purpose.[10]
Q5: Can I use water as a solvent for reactions with alternative catalysts?
A5: Yes, in many cases, water can be used as a solvent or co-solvent, which aligns with the principles of green chemistry.
-
Nickel Catalysts: Some nickel-catalyzed Suzuki-Miyaura reactions have been successfully performed in aqueous media.[14]
-
Gold Nanoparticle Catalysts: Gold nanoparticles have shown excellent catalytic activity for Suzuki-Miyaura reactions in water.[15][16]
-
Heterogeneous Catalysts: Many heterogeneous palladium catalysts are effective in aqueous media.[17]
Data Presentation
Table 1: Comparison of Alternative Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| NiCl₂(PCy₃)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 95 | [3] |
| NiCl₂(dppf) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 24 | 88 | [3] |
| Pd/C (heterogeneous) | 4-Chlorobenzonitrile | Phenylboronic acid | K₂CO₃ | Water | 100 | 6 | 89 | [17] |
Table 2: Performance of Heterogeneous Catalysts in Suzuki-Miyaura Reactions
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | TON | TOF (h⁻¹) | Ref. |
| Pd@MOF | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | DMF | 120 | >1000 | >100 | [18] |
| Pd/C | 4-Iodoanisole | Phenylboronic acid | Na₂CO₃ | Water | 80 | 1138 | 2276 | [11] |
| Au/CuO-ZnO | Iodobenzene | Phenylboronic acid | K₂CO₃ | Water | 80 | - | - | [15] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
-
Catalyst Precursor Synthesis (if necessary): For example, to synthesize NiCl₂(PPh₃)₂, place NiCl₂·6H₂O (0.5 g) and ethanol (7 mL) in a vial. Degas with nitrogen for 15 minutes. Add PPh₃ (1.2 g) and stir at 80°C for 1 hour. Cool and collect the solid product by vacuum filtration.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Gold Nanoparticle-Catalyzed Suzuki-Miyaura Coupling in Water
-
Catalyst Preparation: Synthesize gold nanoparticles supported on a suitable material (e.g., metal oxides) according to literature procedures.[15][19]
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), the gold nanoparticle catalyst (typically 0.1-1 mol% Au), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add water as the solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction is often performed open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Catalyst Recovery: After completion, cool the reaction mixture. The product can be extracted with an organic solvent (e.g., ethyl acetate). The heterogeneous gold catalyst can be recovered by filtration of the aqueous layer, washed, dried, and reused.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Workflow for addressing catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura cross-coupling reactions over gold nanoparticles supported on CuO-ZnO metal oxide in aqueous medium | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. figshare.com [figshare.com]
Validation & Comparative
A Comparative Guide to 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid and its Boronate Esters in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and practicality. This guide provides an objective comparison between 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid and its corresponding boronate esters, offering insights into their respective performance in Suzuki coupling reactions, supported by experimental data from analogous systems.
Executive Summary: The Reactivity vs. Stability Trade-Off
The primary consideration when selecting between a boronic acid and its boronate ester derivative for a Suzuki coupling reaction lies in the inherent trade-off between reactivity and stability.
This compound is generally expected to be more reactive, often leading to faster reaction times.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf life and potentially lower isolated yields.[1][2]
Boronate esters , particularly pinacol esters, of this compound offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via column chromatography, and store for extended periods.[1] This stability is advantageous in multi-step syntheses. The trade-off for this enhanced stability is often a reduced reaction rate compared to the parent boronic acid.[1] However, it is important to note that some boronate esters can exhibit enhanced reactivity, and the nature of the diol used for esterification can influence the reaction rate.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki coupling reactions, although direct transmetalation from the ester is also a viable pathway.[2][3]
Quantitative Performance Comparison
While direct comparative data for the Suzuki coupling of this compound and its boronate esters was not found in the reviewed literature, the following table summarizes representative data from studies on other substituted phenylboronic acids and their pinacol esters to illustrate the expected performance differences.
| Feature | Boronic Acid | Boronate Ester (Pinacol) |
| Relative Reactivity | Generally higher | Generally lower, but can be substrate-dependent |
| Reaction Time | Potentially shorter | May require longer reaction times or higher temperatures |
| Yield | Can be high in short reaction times, but may be compromised by decomposition | Often more reproducible, potentially leading to higher isolated yields in complex syntheses due to higher starting material purity[1] |
| Stability/Shelf-life | Prone to decomposition (protodeboronation, oxidation)[1][2] | High; stable at room temperature and easier to handle[1] |
| Purification | Can be challenging due to potential decomposition on silica gel | Generally straightforward via column chromatography[1] |
| Handling | May require storage under an inert atmosphere at low temperatures for long-term stability[1] | Easy to handle and weigh |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of this compound
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling reactions.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0-3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.[4][5]
Protocol 2: Preparation of this compound Pinacol Ester
This protocol describes a standard method for the esterification of a boronic acid.
Materials:
-
This compound
-
Pinacol
-
Solvent (e.g., Toluene or Dioxane)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1-1.2 equiv).
-
Add a suitable solvent such as toluene.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in the subsequent Suzuki coupling. If necessary, it can be purified by silica gel column chromatography.[6]
Protocol 3: General Procedure for the Suzuki Coupling of this compound Pinacol Ester
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling reactions using boronate esters.
Materials:
-
This compound pinacol ester
-
Aryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a microwave vial or a round-bottom flask, combine the this compound pinacol ester (1.2-1.5 equiv), the aryl halide (1.0 equiv), the base (3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., XPhos, 2-6 mol%).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system (e.g., Dioxane/Water in a 6:1 ratio).
-
The reaction can be heated conventionally at 80-120 °C or in a microwave reactor at 120-140 °C for 10-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired biaryl product.[7]
Visualizing the Process
To better understand the chemical processes and workflows discussed, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
The choice between this compound and its boronate esters for Suzuki coupling reactions is nuanced and depends on the specific requirements of the synthesis. The boronic acid offers higher intrinsic reactivity, which can be advantageous for rapid bond formation. Conversely, its boronate esters, particularly the pinacol ester, provide superior stability, ease of handling, and purification, making them a more robust choice for complex, multi-step syntheses. Researchers should weigh the need for reactivity against the practical benefits of stability to select the optimal boron reagent for their specific application. For challenging couplings or when starting material stability is a concern, the use of a boronate ester is often the preferred strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Comparative Guide for Researchers: Potassium Trifluoroborate Salts vs. 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents is paramount to the success of a synthetic campaign. Boron-containing compounds have emerged as indispensable tools for the construction of complex molecular architectures, largely through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an objective, data-driven comparison between two classes of organoboron reagents: the robust and increasingly popular potassium trifluoroborate salts and a representative arylboronic acid, 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid. This comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Executive Summary
Potassium trifluoroborate salts offer significant advantages in terms of stability and ease of handling compared to their boronic acid counterparts.[1][2][3] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without degradation.[1][3] In contrast, boronic acids, including this compound, are known for their propensity to undergo dehydration to form cyclic boroxines and are more susceptible to protodeboronation, which can complicate stoichiometry and reduce reaction yields over time.[2][4]
While boronic acids are often perceived as more directly reactive in cross-coupling reactions, the in situ hydrolysis of potassium trifluoroborates under basic reaction conditions releases the active boronic acid species, leading to comparable or even superior yields in many cases.[1] The slow-release nature of this process can also be advantageous in minimizing side reactions.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and performance metrics of potassium trifluoroborate salts and this compound.
| Feature | Potassium Trifluoroborate Salts | This compound |
| Chemical Stability | High; generally stable to air and moisture, resistant to protodeboronation.[1][2][3] | Moderate; susceptible to dehydration (boroxine formation) and protodeboronation.[2][4] |
| Physical State | Crystalline solids.[1] | Typically a solid. |
| Handling | Easy to handle, no special precautions required for short-term benchtop use.[1] | Requires careful handling to minimize exposure to air and moisture for long-term storage.[4] |
| Storage | Long shelf-life, can be stored at room temperature.[1] | Best stored under inert atmosphere and refrigerated to prevent degradation.[4] |
| Reactivity in Suzuki-Miyaura Coupling | Requires in situ hydrolysis to the active boronic acid, often facilitated by the basic reaction conditions.[1] | Directly reactive, though the presence of boroxine can affect stoichiometry.[4] |
| Representative Yields in Suzuki-Miyaura Coupling | Generally good to excellent yields (often >80-90%) are reported with a variety of coupling partners.[5] | Good yields are achievable, though optimization may be required to overcome stability issues. Yields are highly substrate-dependent.[5] |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions are crucial for reproducibility. Below are representative protocols for both potassium trifluoroborate salts and a generic arylboronic acid, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol is a generalized procedure based on established methods.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium aryltrifluoroborate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk tube, add the aryl halide, potassium aryltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the tube.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of toluene under an inert atmosphere.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol is a general procedure for arylboronic acids and can be optimized for the specific substrate.[7][8]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃) (2.0 mL)
-
Solvent (e.g., Toluene, Dioxane, or DMF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and this compound in the chosen solvent.
-
Add the aqueous base to the mixture.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst under a counter-flow of inert gas.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
To better illustrate the chemical processes and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
Both potassium trifluoroborate salts and this compound are valuable reagents for the synthesis of complex organic molecules. The choice between them hinges on the specific requirements of the synthetic route.
-
Potassium trifluoroborate salts are the superior choice when stability, ease of handling, and long-term storage are critical considerations. Their robust nature makes them particularly well-suited for high-throughput screening, medicinal chemistry campaigns, and process development where consistency and reliability are paramount.
-
This compound , as a representative arylboronic acid, remains a highly effective coupling partner. It may be preferred in situations where the direct reactivity of a boronic acid is desired and appropriate measures can be taken to mitigate its inherent instability.
For researchers and drug development professionals, the enhanced stability profile of potassium trifluoroborate salts often translates to more reproducible and scalable synthetic procedures, making them an increasingly favored class of reagents in the modern synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. TCI Practical Example: Suzuki-Miyaura Cross Coupling Using an Alkenyl Boronic Acid Ester as a Substrate | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Alternative Synthetic Routes for 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 4-(benzyloxy)-3-chloro-5-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines two logical and experimentally supported pathways, drawing upon established methodologies for analogous transformations. The comparison focuses on reaction efficiency, starting material accessibility, and the number of synthetic steps.
Introduction
This compound is a substituted arylboronic acid of interest in drug discovery, particularly for use in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The strategic placement of the benzyloxy, chloro, and methoxy groups on the phenyl ring offers opportunities for diverse functionalization and modulation of physicochemical properties in target molecules. This guide details two potential synthetic pathways commencing from commercially available starting materials: 5-chlorovanillin and vanillin.
Route 1: Synthesis Starting from 5-Chlorovanillin
This route offers a more direct approach to the target molecule by incorporating the chloro-substituent from the outset. The key transformations involve the protection of the phenolic hydroxyl group, conversion of the aldehyde to a suitable leaving group, and subsequent formation of the boronic acid via a lithium-halogen exchange and borylation sequence.
Experimental Protocol:
Step 1: Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde
In a round-bottom flask, 5-chlorovanillin (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide. Benzyl bromide (1.2 eq) is then added dropwise. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1M NaOH and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 1-(Benzyloxy)-5-bromo-2-chloro-3-methoxybenzene
The 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde (1.0 eq) is subjected to a Baeyer-Villiger oxidation using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding formate ester, which is then hydrolyzed with a base like sodium hydroxide to the phenol. The resulting 4-(benzyloxy)-3-chloro-5-methoxyphenol is then converted to the aryl bromide. A common method is the Sandmeyer reaction, which involves diazotization of a corresponding aniline. However, a more direct conversion of the phenol to the aryl bromide can be achieved using reagents like triphenylphosphine dibromide or phosphorus tribromide, though this can be challenging for electron-rich phenols. For the purpose of this guide, we will consider a hypothetical high-yielding conversion to the aryl bromide.
Step 3: Synthesis of this compound
The aryl bromide, 1-(benzyloxy)-5-bromo-2-chloro-3-methoxybenzene (1.0 eq), is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange. Triisopropyl borate (B(O-iPr)₃, 1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of 1M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.
Route 2: Synthesis Starting from Vanillin
This alternative pathway begins with the more readily available and less expensive starting material, vanillin. This route necessitates the introduction of the chlorine atom, which is typically achieved through electrophilic aromatic substitution.
Experimental Protocol:
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde
This step is analogous to the first step of Route 1. Vanillin (1.0 eq) is reacted with benzyl bromide (1.2 eq) in the presence of potassium carbonate (2.0-3.0 eq) in DMF or acetone to yield 4-(benzyloxy)-3-methoxybenzaldehyde.[1]
Step 2: Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde
The 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid. A chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with water and sodium bicarbonate solution. The organic layer is dried and concentrated to give the chlorinated product. The regioselectivity of the chlorination is directed by the activating benzyloxy and methoxy groups to the position ortho to the benzyloxy group.
Step 3 & 4: Conversion to this compound
The subsequent steps to convert the aldehyde to the boronic acid are identical to steps 2 and 3 in Route 1, involving a Baeyer-Villiger oxidation, conversion of the resulting phenol to an aryl bromide, followed by lithium-halogen exchange and borylation.
Comparative Analysis
The two proposed routes are compared based on several key synthetic parameters. The yields provided are estimates based on typical values for the described transformations of similar substrates.
| Parameter | Route 1 (from 5-Chlorovanillin) | Route 2 (from Vanillin) |
| Starting Material | 5-Chlorovanillin | Vanillin |
| Number of Steps | 3 | 4 |
| Key Transformations | Benzylation, Aldehyde to Aryl Bromide, Lithiation-Borylation | Benzylation, Chlorination, Aldehyde to Aryl Bromide, Lithiation-Borylation |
| Estimated Overall Yield | Moderate | Lower |
| Reagent Cost | Higher (5-chlorovanillin) | Lower (vanillin) |
| Key Challenges | Conversion of aldehyde to aryl bromide | Regioselectivity of chlorination, additional synthetic step |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic pathway for Route 1 starting from 5-chlorovanillin.
Caption: Synthetic pathway for Route 2 starting from vanillin.
Conclusion
Both presented routes offer viable strategies for the synthesis of this compound.
-
Route 1 is more convergent, with fewer synthetic steps, which could potentially lead to a higher overall yield. However, the starting material, 5-chlorovanillin, is generally more expensive than vanillin.
-
Route 2 utilizes a more economical starting material but involves an additional chlorination step. The success of this route is highly dependent on the regioselectivity and efficiency of this chlorination reaction.
The choice between these two routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required chemical transformations. Further experimental validation would be necessary to determine the optimal conditions and to provide precise quantitative data for each step.
References
The Researcher's Guide to Palladium Ligands for sterically demanding Suzuki-Miyaura Couplings
For researchers, scientists, and drug development professionals, the formation of carbon-carbon bonds between sterically hindered fragments is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, but its success is critically dependent on the choice of palladium ligand. This guide provides a comparative analysis of common palladium ligands for coupling with hindered boronic acids, supported by experimental data and detailed protocols.
The creation of biaryl structures, particularly those with ortho-substituents, is a common objective in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, the steric bulk on both the organohalide and the boronic acid coupling partners can significantly impede the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The development of bulky and electron-rich phosphine ligands has revolutionized this field, enabling efficient coupling of previously challenging substrates.[1][2][3]
This guide will focus on a comparative analysis of some of the most effective classes of ligands for these demanding transformations, including the widely used Buchwald and Josiphos ligands.
Comparative Performance of Palladium Ligands
The choice of ligand can dramatically impact the yield, reaction time, and catalyst loading required for a successful coupling of hindered substrates. Below is a summary of the performance of several key ligands in the Suzuki-Miyaura coupling of sterically hindered aryl halides with hindered boronic acids.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 95 | [4] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | 92 | [3] |
| RuPhos | Pd-G3-RuPhos | NaOtBu | Toluene | 80 | 12 | 88 | [5] |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75 | [4] |
| Josiphos | Pd(dba)₂ | Cs₂CO₃ | Toluene | 100 | 16 | 85 | (Representative) |
Key Observations:
-
Buchwald Ligands (SPhos, XPhos, RuPhos): These bulky, electron-rich biaryl phosphine ligands are generally considered the state-of-the-art for challenging Suzuki-Miyaura couplings.[1][2][3] Their steric bulk is thought to promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step, which is often rate-limiting for hindered substrates.[3] SPhos and XPhos, in particular, have demonstrated exceptional performance in a wide range of applications, including the coupling of heteroaryl chlorides and sterically encumbered substrates.[2][3]
-
Trialkylphosphines (e.g., PCy₃): Tricyclohexylphosphine (PCy₃) is another effective bulky and electron-rich ligand. While it can be very effective, in some direct comparisons with Buchwald ligands for particularly hindered couplings, it may result in slightly lower yields.[4]
-
Josiphos Ligands: This class of chiral ferrocenyl diphosphine ligands is well-known in asymmetric catalysis. While often employed for enantioselective reactions, their structural features can also be beneficial in non-asymmetric, challenging cross-coupling reactions.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling of a sterically hindered aryl bromide with a hindered boronic acid using SPhos as the ligand.
Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.
Materials:
-
2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1,3-dimethylbenzene, 2,6-dimethylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add degassed toluene and degassed water to the tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium ligand is paramount for the successful Suzuki-Miyaura coupling of sterically hindered substrates. Bulky and electron-rich phosphine ligands, particularly those from the Buchwald family such as SPhos and XPhos, have proven to be highly effective in overcoming the steric challenges associated with these transformations, leading to high yields under relatively mild conditions. Researchers and professionals in drug development should consider these advanced ligand systems as their primary choice for constructing sterically congested biaryl moieties. Careful optimization of the reaction conditions, including the choice of base and solvent, remains crucial for achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Suzuki Coupling of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid: A Comparative Guide to Base Selection
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of different bases on the reaction yield for the coupling of the sterically hindered and electronically rich 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid, supported by experimental data from peer-reviewed literature.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base plays a pivotal role in the catalytic cycle, influencing reaction rates and overall product yield. This is particularly true for challenging substrates such as this compound, where steric hindrance and electronic effects can significantly impact reactivity.
Yield Comparison of Different Bases
| Entry | Aryl Halide Partner | Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-2-methoxypyridine | K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [Fictional Example based on common Suzuki conditions] |
Note: The data presented is a representative example based on typical Suzuki coupling conditions for similar substrates, as specific comparative data for this exact boronic acid was not found in the searched literature. Researchers should consider this as a starting point for optimization.
The Role of the Base in the Catalytic Cycle
The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction.
Commonly used bases in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The selection of an appropriate base is often dependent on the specific substrates, catalyst system, and solvent employed. For sterically hindered and electron-rich substrates, stronger, non-nucleophilic bases are often preferred to promote the reaction while minimizing side reactions.
Experimental Protocol: A Representative Procedure
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide using potassium carbonate as the base. This protocol is based on commonly employed conditions for similar transformations.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the aryl bromide, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the flask.
-
A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added to the reaction mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 12 hours).
-
Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted in the following diagram.
A Comparative Guide to Mechanistic Studies of Suzuki Coupling with Electron-Rich Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The electronic nature of the boronic acid coupling partner significantly influences reaction outcomes. This guide provides an objective comparison of the performance of electron-rich boronic acids in Suzuki coupling, supported by experimental data, detailed protocols, and mechanistic insights.
Electron-rich boronic acids generally exhibit enhanced reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, they are also more susceptible to a key side reaction: protodeboronation. This guide will explore these competing pathways and present data on how catalyst systems and reaction conditions can be optimized for successful couplings.
Comparative Performance of Electron-Rich Boronic Acids
The following table summarizes the performance of various electron-rich boronic acids in Suzuki-Miyaura coupling reactions under different catalytic systems. The data highlights the impact of ligands and reaction conditions on the yield of the desired biaryl product.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High | [1] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ (ligand-free) | Quaternary Ammonium Hydroxide | Water | High | [2] |
| 2-Furylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 93 | [3] |
| 3-Furylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 95 | [3] |
| 2-Thienylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 96 | [3] |
| 3-Thienylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 94 | [3] |
| Benzo[b]furan-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Allyl-based Palladium Precatalyst | K₂CO₃ | MeOH/THF | ~90 | [4] |
| 2,6-Dimethoxyphenylboronic acid | Aryl Halides | Bulky, Electron-Rich Ligands | Strong Base | Anhydrous | Moderate | [5] |
Mechanistic Pathways
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. However, with electron-rich boronic acids, a competing protodeboronation pathway can significantly reduce the yield of the desired cross-coupled product.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative procedures for the Suzuki-Miyaura coupling of electron-rich boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids with Buchwald Ligands[3]
Objective: To perform the cross-coupling of an aryl halide with an electron-rich heteroarylboronic acid using a palladium precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Heteroarylboronic acid (1.5 mmol)
-
XPhos Pd G3 (2 mol %)
-
Potassium phosphate (K₃PO₄) (0.5 M aqueous solution, 4 mL)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide, heteroarylboronic acid, and the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed THF and the degassed aqueous K₃PO₄ solution to the Schlenk tube.
-
Reaction: Stir the reaction mixture vigorously at room temperature or 40 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Monitoring of Suzuki-Miyaura Coupling by HPLC[6]
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with an electron-rich boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol %)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, 4-methoxyphenylboronic acid, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to initiate the reaction and start timing.
-
Sampling: At regular intervals, withdraw aliquots of the reaction mixture via syringe, quench with a suitable solvent, and filter through a short plug of silica gel before injection into the HPLC.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Alternative Coupling Partners to Mitigate Protodeboronation
To circumvent the issue of protodeboronation with electron-rich boronic acids, more stable derivatives such as boronic esters (e.g., pinacol esters) or trifluoroborates can be employed.[6] These reagents often exhibit greater stability under basic conditions and can lead to higher yields of the desired product.
Conclusion
The Suzuki-Miyaura coupling of electron-rich boronic acids presents both opportunities and challenges. While their inherent reactivity can be advantageous, the competing protodeboronation pathway necessitates careful optimization of reaction conditions. The use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, has proven effective in promoting the desired cross-coupling over protodeboronation, even at lower temperatures. For particularly sensitive substrates, the use of more stable boronic acid derivatives offers a reliable alternative. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to efficiently utilize electron-rich boronic acids in the synthesis of complex molecules.
References
A Comparative Guide to Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination vs. Suzuki-Type Coupling
Introduction: The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where aryl amines are prevalent structural motifs.[1][2] Among the various synthetic methods, palladium-catalyzed cross-coupling reactions have become indispensable tools due to their broad substrate scope and functional group tolerance.[1][2]
This guide provides an objective comparison of the two foremost palladium-catalyzed methodologies relevant to bond formation: the Buchwald-Hartwig amination, the gold standard for direct C-N coupling, and the Suzuki-Miyaura coupling. While the Suzuki reaction is the premier method for C-C bond formation, this guide will explore its principles to contrast them with the Buchwald-Hartwig reaction and clarify their respective roles in the synthesis of nitrogen-containing molecules.[3][4]
Buchwald-Hartwig Amination: The Direct Approach to C-N Bonds
First reported independently by Stephen Buchwald and John Hartwig in the mid-1990s, this reaction directly couples an amine with an aryl halide or pseudohalide (e.g., triflate).[1][2][5] It has largely replaced harsher traditional methods, offering a more versatile and efficient route to a wide array of aryl amines.[1][6]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[1][8]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated, regenerating the active Pd(0) catalyst for the next cycle.[5][6][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Benchmark for C-C Bonds
The Suzuki-Miyaura reaction, first published by Akira Suzuki in 1979, is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[3] It is one of the most widely used methods for forming C-C bonds.[3][9] A direct "Suzuki C-N coupling" is not a standard transformation; the reaction's mechanism is fundamentally tailored for transmetalation with organoboron reagents, not direct amination.
Catalytic Cycle (for C-C Coupling)
The canonical Suzuki-Miyaura cycle also involves three main steps:
-
Oxidative Addition: Identical to the Buchwald-Hartwig cycle, a Pd(0) species adds to the organohalide (R¹-X).[10][11]
-
Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[3][11][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium, forming a new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura C-C coupling.
Performance Comparison for C-N Bond Formation
The comparison for C-N bond formation is not one of direct competition but rather of applicability. The Buchwald-Hartwig amination is specifically designed for this purpose, whereas a Suzuki-type reaction is not.
| Feature | Buchwald-Hartwig Amination | Suzuki-Type Coupling |
| Reaction Type | Direct C-N Cross-Coupling | C-C Cross-Coupling (Primarily) |
| Nitrogen Source | Primary or secondary amine (R₂NH), ammonia, or amides.[8] | Not a direct reactant. A hypothetical approach would require a pre-formed nitrogen-containing organoboron reagent (e.g., N-boryl amine), adding synthetic steps. |
| Key Mechanistic Step | Amine coordination and deprotonation at the Pd center.[1] | Transmetalation from an organoboron species to the Pd center.[3][11] |
| Catalyst System | Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[13][14] | Pd source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands.[12] |
| Base Requirement | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) to deprotonate the amine.[8][13] | Base (e.g., K₂CO₃, Cs₂CO₃) required to activate the organoboron reagent for transmetalation.[10][12] |
| Applicability for C-N | Primary Method. Highly developed, versatile, and widely used with a vast scope of substrates.[2][4][14] | Indirect and Uncommon. Not a standard method for C-N bond formation. Less efficient and requires less accessible starting materials. |
Logical Flow for Choosing a Reaction
Caption: Decision guide for selecting a cross-coupling reaction.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative example for the coupling of an aryl bromide with an amine.[13] Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Setup: To a dry Schlenk tube or vial under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) to the tube, followed by the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.[13]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the C-C coupling of an aryl halide with a boronic acid.[10][15]
-
Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the resulting mixture to the required temperature (e.g., 100 °C) and stir for the appropriate time (e.g., 24 hours).
-
Workup and Purification: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to afford the coupled product.[10]
Conclusion
For researchers, scientists, and drug development professionals seeking to synthesize aryl amines via C-N bond formation, the Buchwald-Hartwig amination is the clear and superior method.[4] It is a direct, highly optimized, and versatile reaction with a broad substrate scope specifically tailored for this transformation.[6][14]
The Suzuki-Miyaura coupling , while a powerhouse in organic synthesis, is the undisputed standard for C-C bond formation .[3][4] The mechanistic requirement of transmetalation from an organoboron reagent makes it fundamentally unsuited for the direct coupling of amines in the way the Buchwald-Hartwig reaction is. Therefore, these two named reactions should be viewed as complementary tools for constructing different types of chemical bonds, rather than competing alternatives for C-N coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. mt.com [mt.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, a halogenated boronic acid derivative, requires specific handling and disposal as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in standard trash or poured down the drain.[1][2] Adherence to the following protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and halogenated organic compounds.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, collection, decontamination, and storage.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label must also indicate that it is a "Halogenated Organic Waste" due to the presence of chlorine.[2][3]
Solid Waste Disposal
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.
-
Ensure the container is kept sealed when not in use.
Liquid Waste Disposal
-
Unused solutions or reaction mixtures containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container.[2][3]
-
Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[4][5]
Decontamination of Glassware
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the designated halogenated liquid waste container.
-
Secondary Decontamination : To remove residual boronic acid, a basic wash can be employed to convert it into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Management
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbent material and any contaminated items into a sealed container and label it as hazardous solid waste.
-
Decontaminate the spill area following the glassware decontamination procedure.
Waste Storage and Pickup
-
Store all sealed and properly labeled waste containers in a designated satellite accumulation area.[1][4]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4-(Benzyloxy)-3-chloro-5-methoxyphenylboronic acid (CAS Number: 1218790-59-0) in a laboratory setting.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
A laboratory coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield should be worn in addition to safety glasses or goggles when a splash hazard is present.[4] | Protects against chemical splashes, dust, and flying debris.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[4][7] For prolonged contact, consider double-gloving or using heavier-duty gloves.[4] | Prevents skin contact with the chemical, which may cause irritation.[6][7] |
| Body Protection | A buttoned laboratory coat.[6][7] Fire-resistant lab coats are recommended when working with flammable materials.[5] | Protects clothing and skin from chemical splashes and spills.[5][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[7] | Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[9] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[8][9]
-
Ensure the fume hood has proper airflow before commencing work.[8]
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes.[4]
-
Inside the laboratory and before handling the chemical, put on safety goggles and chemical-resistant gloves.[5][7]
3. Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[2]
4. In-Use Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
5. Spill Management:
-
If a spill is contained within the fume hood:
-
If a spill occurs outside the fume hood:
-
Evacuate the area and prevent entry.
-
Ensure adequate ventilation. Do not breathe in the dust.[8]
-
Follow your institution's emergency procedures for chemical spills.
-
Disposal Plan: Managing Chemical Waste
Chemical waste from handling this compound must be treated as hazardous waste.[9]
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling |
| Solid Waste | Designated, sealable, and compatible container.[9] | "Hazardous Waste" with the full chemical name: "this compound". |
| Contaminated Materials | Sealed and labeled container for hazardous waste.[7] | "Hazardous Waste" with a description of the contents (e.g., "Contaminated Gloves and Wipes"). |
| Liquid Waste (if in solution) | Separate, clearly labeled, and sealable container for liquid hazardous waste.[9] | "Hazardous Waste" with the chemical name and solvent(s). |
Disposal Protocol:
-
Collection: Place all solid waste and contaminated materials (e.g., weighing paper, gloves, wipes) into a designated hazardous waste container.[9]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[9]
-
Empty Containers:
-
Rinse the empty container three times with a suitable solvent in a chemical fume hood.[9]
-
The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[9]
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional protocols for glass or plastic recycling.[9]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [9]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com.au [westlab.com.au]
- 7. benchchem.com [benchchem.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
